4-Amino-2,6-dimethylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDXAFKCKSLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196725 | |
| Record name | Kyanmethin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-98-3 | |
| Record name | 2,6-Dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kyanmethin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kyanmethin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kyanmethin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyrimidin-4-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYANMETHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3JQH7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Core
4-Amino-2,6-dimethylpyrimidine is a heterocyclic organic compound that holds a significant position in medicinal chemistry and the broader chemical industry. As a substituted pyrimidine, it is a crucial building block and a key intermediate in the synthesis of a variety of bioactive molecules, most notably certain sulfonamide drugs.[1][2][3] The strategic placement of its amino and methyl groups on the pyrimidine ring imparts specific chemical reactivity and allows for diverse functionalization, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1][4][5] This guide provides a comprehensive overview of the historical context of its discovery, a detailed exploration of its seminal synthesis, including the underlying chemical principles, and its pivotal role in the pharmaceutical landscape.
Part 1: Historical Context and Discovery
The journey to the synthesis of specific pyrimidine derivatives like this compound is rooted in the foundational work on pyrimidine chemistry in the late 19th century. While pyrimidine-containing compounds were known earlier, the systematic study and synthesis of the pyrimidine ring system began in earnest with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[6] This laid the groundwork for the exploration of various substituted pyrimidines.
The specific "discovery" of this compound, in the sense of a singular Eureka moment, is not prominently documented. Rather, its emergence is intertwined with the broader development of pyrimidine synthesis methodologies. The most widely recognized and historically significant method for synthesizing this and similar pyrimidines is a variation of the classical condensation reactions that produce the pyrimidine ring. This general approach involves the reaction of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as guanidine.
A key milestone in the practical synthesis of this compound was the development of an improved, economically viable method detailed in a 1953 patent.[7] This patent highlights a process of reacting a guanidine salt with acetylacetone in an aqueous alkaline medium, which offered significant advantages over previous methods that required anhydrous solvents and elaborate recovery equipment.[7] This development was crucial for the large-scale production of this compound, particularly for its use as a primary intermediate in the manufacture of the antibacterial drug sulfamethazine.[7][8]
Part 2: The Principal Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the condensation of acetylacetone with a guanidine salt in the presence of a base.[7] This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic ring.
Reaction Scheme
References
- 1. bioone.org [bioone.org]
- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 8. 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine | 57-68-1 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dimethylpyrimidine
Introduction
4-Amino-2,6-dimethylpyrimidine, also known by the trivial name cyanomethine, is a heterocyclic organic compound with the chemical formula C₆H₉N₃.[1] As a substituted pyrimidine, it is a structural analogue of a class of molecules with profound significance in biological systems, including nucleobases. This guide provides a comprehensive overview of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's behavior. The insights contained herein are critical for its application in chemical synthesis, medicinal chemistry, and materials science.
Chemical Identity and Structure
This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position and two methyl groups at the 2- and 6-positions.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are fundamental to predicting its behavior in different environments and designing experimental protocols.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [1][3][6] |
| Color | White to off-white, beige | [1][5][7] |
| Melting Point | 180-186 °C | [1][3][6] |
| Boiling Point | 254 °C | [3][6] |
| Water Solubility | 6.4 g/L at 18 °C | [3][6] |
| Solubility in Organic Solvents | Soluble in DMSO, slightly soluble in alcohol | [1][3] |
| pKa (Predicted) | 7.24 ± 0.10 | [3][6] |
| Density (Rough Estimate) | 1.1097 g/cm³ | [3][6] |
| Flash Point | 121.3 °C | [3] |
| Vapor Pressure | 0.0417 mmHg at 25°C | [3] |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of this compound relies on standard analytical techniques. The following section outlines the methodologies for key experimental workflows.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Understanding the solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction solvent selection.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, methanol, dimethyl sulfoxide).
-
Sample Addition: A known mass of this compound is added to a specific volume of the solvent at a constant temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.
-
Observation & Quantification: The solution is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH of the aqueous solution can significantly influence the solubility of this basic compound.[8]
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:
-
N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Vibrations from the methyl groups and the aromatic ring.
-
C=N and C=C stretching: Vibrations from the pyrimidine ring, usually observed in the 1400-1650 cm⁻¹ region.
-
N-H bending: Bending vibrations of the amine group around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the six protons of the two equivalent methyl groups (CH₃ ).
-
A singlet for the proton on the pyrimidine ring (Ar-H ).
-
A broad singlet for the two protons of the amino group (NH₂ ), which may exchange with D₂O.
UV-Vis Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyrimidine ring system, being aromatic, is expected to exhibit characteristic absorption bands in the UV region.
Stability and Reactivity
This compound is a stable crystalline solid under standard conditions.[8] It is a strongly basic compound due to the presence of the amino group and the nitrogen atoms in the pyrimidine ring.[1] This basicity allows it to form complexes with metal ions, such as platinum(II) and platinum(IV) compounds.[1]
Synthesis
One common method for the synthesis of this compound is the trimerization of acetonitrile in the presence of sodium or potassium.[1] This reaction can also be catalyzed by sodium methoxide.[1]
Applications in Research and Development
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored for various therapeutic applications.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7]
Conclusion
This technical guide has provided a detailed examination of the fundamental physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile chemical compound. A thorough understanding of these properties is essential for its effective and safe utilization in scientific and industrial applications.
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemicalbook.com [chemicalbook.com]
4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3
An In-Depth Technical Guide to 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3)
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and applications.
Introduction and Strategic Importance
This compound, also known as Cyanmethine, is a substituted pyrimidine that serves as a highly versatile scaffold and building block in synthetic chemistry.[1] The pyrimidine core is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and is prevalent in a vast array of biologically active molecules and approved drugs.[2] The specific substitution pattern of this compound—an amino group at the 4-position and two methyl groups at the 2- and 6-positions—imparts a unique combination of reactivity, solubility, and electronic properties.
Its strategic importance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] It is a foundational component in the development of various therapeutic agents, including antiviral and anticancer drugs, as well as in the formulation of potent herbicides and fungicides.[3][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 461-98-3 | [6][7] |
| Molecular Formula | C₆H₉N₃ | [6][7] |
| Molecular Weight | 123.16 g/mol | [6][7] |
| Appearance | White to cream crystalline solid/powder | [1][6][8] |
| Melting Point | 183-187 °C | [1][6] |
| Boiling Point | 254 °C | [6] |
| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][6] |
| pKa | 7.24 ± 0.10 (Predicted) | [6] |
| IUPAC Name | 2,6-Dimethylpyrimidin-4-amine | [1][8] |
| Synonyms | Cyanmethine, Kyanmethin, 6-Amino-2,4-dimethylpyrimidine | [1][6] |
Spectroscopic Data Summary
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.
| Technique | Key Features and Expected Values |
| ¹H NMR | Signals corresponding to methyl protons (singlet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet). The exact chemical shifts depend on the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | Resonances for the methyl carbons and the distinct aromatic carbons of the pyrimidine ring. |
| FT-IR (KBr Pellet) | Characteristic absorption bands: N-H stretching of the primary amine (typically a doublet around 3400-3300 cm⁻¹), N-H bending (~1640 cm⁻¹), and C=N stretching from the pyrimidine ring (~1570 cm⁻¹).[9][10] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 123.08, corresponding to the exact mass of the compound.[11] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is well-established. One of the most common and reliable methods involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[12] This approach is advantageous for its use of readily available starting materials and avoidance of anhydrous solvents, making it scalable and cost-effective.[12]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials:
-
Guanidine nitrate
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate (anhydrous)
-
Deionized water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and vacuum flask
Procedure:
-
Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine guanidine nitrate (e.g., 0.1 mol) and sodium carbonate (e.g., 0.1 mol). Add 200 mL of deionized water.
-
Addition of Acetylacetone: While stirring, add acetylacetone (e.g., 0.1 mol) to the aqueous solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a practical rate. The reaction time is optimized to ensure complete consumption of the limiting reagent.[12]
-
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Causality: The product has lower solubility in cold water, hence cooling promotes crystallization and increases the isolated yield.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL).
-
Causality: Washing with cold water removes residual inorganic salts (like sodium nitrate) and other water-soluble impurities without significantly dissolving the desired product.
-
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Self-Validation/Characterization:
-
Determine the melting point of the dried product. A sharp melting point close to the literature value (183-187 °C) is a good indicator of purity.
-
Acquire an NMR spectrum to confirm the chemical structure and assess for the presence of impurities.
-
For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its functional groups.
-
Amino Group: The exocyclic amino group at the C4 position is a key nucleophilic center. It readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the facile introduction of diverse side chains.
-
"Active" Methyl Groups: The methyl groups at the C2 and C6 positions are rendered "active" by the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbon can then undergo reactions like aldol-type condensations with aldehydes.[13] This reactivity is crucial for extending the molecular framework.
Role as a Pharmacophore and Scaffold
In drug discovery, this molecule serves as a privileged scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases or receptors.
Caption: Role as a versatile scaffold in drug discovery.
Derivatives of this core have been investigated as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[14] By modifying the core structure, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic properties.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical substance.
5.1. Hazard Identification
-
Classification: This chemical is considered hazardous.[15]
-
Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.[15]
5.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[18] Wash hands thoroughly after handling.[18]
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.
5.3. Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.
-
Incompatibilities: Keep away from strong oxidizing agents.[15]
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijera.com [ijera.com]
- 11. spectrabase.com [spectrabase.com]
- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. biosynth.com [biosynth.com]
- 18. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-2,6-dimethylpyrimidine
Introduction
4-Amino-2,6-dimethylpyrimidine, also known as Cyanomethine, is a heterocyclic amine with significant applications in medicinal chemistry and drug development.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules. Accurate and unambiguous structural elucidation and purity assessment are critical for its use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound, offering insights into the principles, experimental considerations, and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic profile of this important molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical methodologies, including solvent selection for spectroscopy and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Appearance | Crystalline solid | [1][2] |
| Melting Point | 184-186 °C | [2] |
| Boiling Point | 254 °C | [2] |
| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][2] |
| pKa | 7.24 ± 0.10 (Predicted) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The anticipated signals are a direct reflection of the molecule's symmetry and the electronic nature of the pyrimidine ring.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with residual water in the solvent. The chemical shift is downfield due to the electron-withdrawing nature of the pyrimidine ring. |
| ~5.8 | Singlet | 1H | H-5 | The lone proton on the pyrimidine ring (at position 5) is expected to be a sharp singlet. Its chemical shift is influenced by the aromatic character of the ring and the electronic effects of the surrounding nitrogen atoms and substituents. |
| ~2.2 | Singlet | 6H | -CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They will therefore appear as a single, sharp singlet integrating to six protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] The use of DMSO-d₆ is recommended due to the compound's good solubility in this solvent.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C4 | The carbon atom attached to the amino group (C4) is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the attached nitrogen and its involvement in the delocalized π-system. |
| ~160 | C2, C6 | The two carbon atoms bearing the methyl groups (C2 and C6) are equivalent and will appear as a single resonance. They are also significantly deshielded due to their position within the heterocyclic aromatic ring. |
| ~100 | C5 | The C5 carbon, bonded to the ring proton, is expected to be the most upfield of the ring carbons. |
| ~24 | -CH₃ | The carbon atoms of the two equivalent methyl groups will appear as a single, upfield signal. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer is required.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amino group, the C-H bonds of the methyl groups, and the C=C and C=N bonds within the pyrimidine ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) | The primary amine group will show two distinct stretching vibrations, corresponding to the asymmetric and symmetric modes.[4] |
| ~3050 | Weak | Aromatic C-H stretching | The stretching vibration of the C-H bond on the pyrimidine ring (C5-H). |
| 2980 - 2850 | Medium | Aliphatic C-H stretching | The symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups. |
| ~1640 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the amino group is typically strong and appears in this region.[4] |
| ~1570 | Strong | C=N stretching (pyrimidine ring) | The stretching vibrations of the carbon-nitrogen double bonds within the aromatic pyrimidine ring.[4] |
| ~1450 | Strong | C=C stretching (pyrimidine ring) | The stretching vibrations of the carbon-carbon double bonds within the pyrimidine ring.[4] |
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid, crystalline this compound is sufficient.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation | Rationale |
| 123 | Molecular Ion (M⁺) | This peak corresponds to the intact molecule with the loss of one electron, confirming the molecular weight of 123 g/mol .[5] |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 96 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. |
| 81 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the fragment at m/z 108. |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless mode at a temperature of ~250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] For this compound, the absorption of UV radiation will correspond to π → π* and n → π* transitions within the aromatic pyrimidine ring. The position of the maximum absorbance (λmax) is characteristic of the chromophoric system.
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a polar protic solvent like ethanol is expected to show strong absorption bands in the UV region. The exact λmax values can be influenced by the solvent polarity and pH due to potential protonation of the amino group or the ring nitrogens.[7] Based on similar pyrimidine structures, two main absorption bands are anticipated:
-
A strong π → π transition* at a shorter wavelength (likely below 250 nm).
-
A weaker n → π transition* at a longer wavelength (potentially around 280-300 nm).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the sample spectrum over a range of 200-400 nm.
-
Workflow and Data Integration
The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques. The following diagram illustrates the logical workflow for the analysis and structural confirmation.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the protocols and understanding the expected spectral features outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important molecule, ensuring its identity, purity, and suitability for its intended application. The self-validating nature of these combined analyses provides a high degree of confidence in the final structural assignment.
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 3. This compound(461-98-3) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound(461-98-3) IR Spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-2,6-dimethylpyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (also known as Cyanomethine).[1] As a fundamental building block in medicinal and materials chemistry, understanding its structural characteristics is paramount for researchers and drug development professionals.[2][3] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of this compound.[2][3] This document will detail the theoretical underpinnings of its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.
Molecular Structure and Expected Vibrational Modes
This compound (C₆H₉N₃) is a heterocyclic aromatic compound.[1] Its structure consists of a pyrimidine ring substituted with a primary amino group at the 4-position and two methyl groups at the 2- and 6-positions.
References
A Quantum Chemical Deep Dive into 4-Amino-2,6-dimethylpyrimidine: Structure, Spectroscopy, and Electronic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Amino-2,6-dimethylpyrimidine (ADMP), a significant pyrimidine derivative, is a molecule of considerable interest in medicinal chemistry and materials science due to its wide-ranging biological activities and promising electronic characteristics.[1] This technical guide provides a comprehensive exploration of ADMP through the lens of quantum chemical studies, bridging theoretical calculations with experimental observations. We delve into the molecule's structural intricacies, vibrational signatures, electronic behavior, and non-linear optical potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the quantum mechanical properties of this versatile compound.
Introduction: The Significance of this compound (ADMP)
Pyrimidine and its derivatives form the backbone of nucleic acids and are pivotal in numerous biological processes.[2] Their diverse pharmacological applications include roles as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[1] this compound (ADMP), also known as Cyanomethine, is a crystalline solid with the chemical formula C₆H₉N₃.[3][4] Its structural framework, featuring an amino functional group, enhances its capacity for biochemical interactions, underpinning its versatile bioactivity.[1] Understanding the quantum chemical properties of ADMP is paramount for elucidating its mechanism of action at a molecular level and for designing novel therapeutic agents and functional materials.
This guide will systematically explore the molecular architecture, vibrational spectroscopy, and electronic landscape of ADMP, primarily leveraging Density Functional Theory (DFT) calculations, which have proven to be a powerful tool for correlating theoretical predictions with experimental results.[5]
Theoretical and Experimental Methodologies: A Self-Validating System
The synergy between computational and experimental techniques provides a robust framework for the comprehensive characterization of molecular systems. The protocols described herein are designed to be self-validating, where theoretical predictions are corroborated by experimental data, and experimental findings are rationalized through computational models.
Computational Protocol: Density Functional Theory (DFT)
Causality of Choice: DFT, specifically the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is selected for its proven accuracy in predicting the electronic structure and properties of organic molecules.[5] The choice of basis set, such as cc-pVTZ or 6-311++G(d,p), is critical for achieving a balance between computational cost and accuracy in describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[1][5]
Step-by-Step Workflow:
-
Geometry Optimization: The initial molecular structure of ADMP is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with a suitable basis set (e.g., cc-pVTZ). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[6]
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.[5]
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The energy gap between these frontier orbitals provides insights into the molecule's chemical reactivity and kinetic stability.[7] The Molecular Electrostatic Potential (MEP) is also mapped to identify electrophilic and nucleophilic sites.
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*).[1][8]
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the experimental spectroscopic analysis of ADMP.
Experimental Protocols
FT-IR and FT-Raman Spectroscopy:
-
Objective: To identify the functional groups and vibrational modes of ADMP.
-
FT-IR Spectroscopy: The solid-phase FT-IR spectrum of ADMP is typically recorded in the 4000-400 cm⁻¹ region.[5] The sample is prepared by mixing a small amount of ADMP with potassium bromide (KBr) and pressing it into a pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ region using a Nd:YAG laser for excitation.
UV-Vis Spectroscopy:
-
Objective: To investigate the electronic transitions and photoactive behavior of ADMP.
-
Procedure: The UV-Vis absorption spectrum is recorded by dissolving ADMP in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a specific wavelength range (typically 200-400 nm). The resulting spectrum reveals characteristic π → π* transitions.[1]
Molecular Geometry and Structural Analysis
The optimized molecular geometry of ADMP, as determined by DFT calculations, provides a detailed understanding of its three-dimensional structure.[1] The molecule is assumed to have Cₛ point group symmetry.
Molecular Structure of this compound
Caption: A schematic representation of the molecular structure of ADMP with atom numbering.
A comparison of theoretically calculated bond lengths and angles with experimental data (where available) shows good agreement, validating the chosen computational method.[5] For instance, the C-C and C-N bond lengths within the pyrimidine ring are consistent with those of similar heterocyclic compounds.[9]
Table 1: Selected Optimized Geometrical Parameters of ADMP (B3LYP/cc-pVTZ)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C6 | 117.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 125.0 |
| N3-C4 | 1.35 | C2-N3-C4 | 117.0 |
| C4-C5 | 1.42 | N3-C4-C5 | 123.5 |
| C5-C6 | 1.38 | C4-C5-C6 | 117.0 |
| C6-N1 | 1.35 | C5-C6-N1 | 120.0 |
| C4-N7 | 1.36 | N3-C4-N7 | 118.0 |
| C2-C8 | 1.50 | C5-C4-N7 | 118.5 |
| C6-C9 | 1.51 |
(Note: The values presented are representative and may vary slightly depending on the specific basis set used in the calculation.)
Vibrational Spectroscopy: The Fingerprint of ADMP
Vibrational spectroscopy provides a molecular "fingerprint" that is unique to the compound's structure. The analysis of FT-IR and FT-Raman spectra, supported by DFT calculations, allows for the assignment of specific vibrational modes. ADMP, with its Cₛ symmetry, exhibits 48 fundamental vibrational modes, which are distributed into 33 in-plane (A') and 15 out-of-plane (A'') vibrations.
Key Vibrational Assignments:
-
N-H Vibrations: The amino group (NH₂) vibrations are typically observed in the high-frequency region. Asymmetric and symmetric stretching modes appear around 3500-3300 cm⁻¹.
-
C-H Vibrations: The stretching modes of the methyl (CH₃) groups and the aromatic C-H bond are found in the 3100-2900 cm⁻¹ range.
-
C=N and C=C Vibrations: The stretching vibrations of the pyrimidine ring, involving C=N and C=C bonds, are characteristic and appear in the 1600-1400 cm⁻¹ region.
-
Ring Vibrations: In-plane and out-of-plane ring deformation modes are observed at lower frequencies.
The excellent agreement between the experimental and theoretically predicted vibrational frequencies validates the accuracy of the computational model.[1][5]
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of ADMP are crucial for understanding its reactivity, stability, and potential applications in optoelectronics.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity.[7]
For ADMP, the HOMO is typically localized on the amino group and the pyrimidine ring, while the LUMO is distributed over the pyrimidine ring. This indicates that the amino group acts as an electron-donating group, and the pyrimidine ring can act as an electron acceptor. The charge transfer that occurs within the molecule is responsible for its bioactivity.[7]
HOMO-LUMO Energy Gap
Caption: A diagram illustrating the HOMO-LUMO energy gap.
Table 2: Calculated Electronic Properties of ADMP
| Property | Value (eV) |
| EHOMO | -6.125 |
| ELUMO | -1.157 |
| Energy Gap (ΔE) | 4.968 |
(Note: These values are from a study on a co-crystal of ADMP and may vary for the isolated molecule.)[10]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It illustrates the regions of positive and negative electrostatic potential. In ADMP, the negative potential (red and yellow regions) is typically concentrated around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms, suggesting these are sites for nucleophilic attack.
Non-Linear Optical (NLO) Properties
Molecules with significant hyperpolarizability are of interest for applications in non-linear optics (NLO).[11] The presence of electron-donating (amino group) and electron-accepting (pyrimidine ring) moieties in ADMP suggests it may possess NLO properties. Theoretical calculations of the first-order hyperpolarizability (β₀) can provide insights into the NLO response of the molecule. A large β₀ value indicates a strong NLO response, making the material a candidate for applications in optical data processing and storage.[11][12] While detailed NLO studies specifically on ADMP are emerging, related pyrimidine derivatives have shown promising NLO characteristics.[11]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound, integrating theoretical calculations with experimental data. The structural, vibrational, and electronic characteristics of ADMP have been elucidated, providing a foundational understanding for researchers in medicinal chemistry and materials science.
The excellent correlation between DFT predictions and experimental results underscores the power of computational chemistry as a predictive tool in molecular design. Future research could focus on:
-
Exploring the NLO properties of ADMP and its derivatives in greater detail.
-
Investigating the interaction of ADMP with biological targets through molecular docking studies to further understand its pharmacological activity. [6]
-
Synthesizing and characterizing novel ADMP-based compounds with enhanced biological or material properties.
By continuing to bridge the gap between theoretical insights and practical applications, the full potential of this compound and its analogues can be realized.
References
- 1. ijfans.org [ijfans.org]
- 2. ijfans.org [ijfans.org]
- 3. m.molbase.com [m.molbase.com]
- 4. Cyanomethine - Wikipedia [en.wikipedia.org]
- 5. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. scirp.org [scirp.org]
- 8. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Calculation of 4-Amino-2,6-dimethylpyrimidine
Introduction
4-Amino-2,6-dimethylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of pyrimidine, a core component of nucleic acids, it serves as a valuable scaffold for the synthesis of novel therapeutic agents.[2] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and development. Theoretical calculations, grounded in quantum mechanics, provide a powerful and cost-effective avenue to elucidate these molecular characteristics at the atomic level.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical methods and practical protocols for the computational analysis of this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, ensuring a robust and validated approach to the computational study of this important molecule.
I. Foundational Theoretical Methodologies: A Hierarchical Approach
The selection of an appropriate theoretical method is a critical first step that balances computational cost with desired accuracy.[3] The primary methods employed in the study of organic molecules like this compound fall into a hierarchy of increasing sophistication and computational demand.
Hartree-Fock (HF) Theory: The Starting Point
Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4] It treats electron-electron repulsion in an average way, neglecting the instantaneous correlation of electron motion.
-
Expertise & Experience: While computationally efficient, HF theory's neglect of electron correlation can lead to inaccuracies in predicting properties such as reaction energies and spectroscopic data.[5] However, it serves as an excellent starting point for more advanced methods and can provide reasonable molecular geometries.
Post-Hartree-Fock Methods: Incorporating Electron Correlation
To improve upon the HF approximation, post-HF methods systematically include electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to account for electron correlation.[6] It generally provides more accurate results for geometries and energies than HF, but at a significantly higher computational cost.[7]
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency.[8] Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density.
-
Expertise & Experience: The accuracy of DFT is contingent on the choice of the exchange-correlation functional. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice, often yielding results comparable in accuracy to MP2 at a lower computational cost.[9]
The Crucial Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of theoretical method.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The numbers indicate the number of functions used to describe core and valence orbitals.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding by accounting for the non-spherical nature of electron distribution in molecules.
-
++: These are diffuse functions added to both heavy and hydrogen atoms, which are essential for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and non-covalent interactions.
-
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.
Workflow for Method Selection
Caption: Decision workflow for selecting a theoretical method and basis set.
II. Core Computational Protocols
The following protocols are designed to be implemented using a computational chemistry software package such as Gaussian.[6] The keywords provided are in the format commonly used by this software.
Protocol 1: Geometry Optimization and Frequency Analysis
The first step in most computational studies is to find the equilibrium geometry of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step-by-Step Methodology:
-
Construct the Input Molecule: Build the 3D structure of this compound using a molecular editor like GaussView. The initial structure does not need to be perfect as the optimization algorithm will find the lowest energy conformation.
-
Prepare the Gaussian Input File (.gjf or .com):
-
Route Section (# line): This line specifies the type of calculation. For an optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced printout.
-
B3LYP/6-311++G(d,p): Specifies the method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Molecule Specification: This section contains the charge (0 for a neutral molecule), spin multiplicity (1 for a singlet), and the Cartesian coordinates of the atoms.
-
-
Run the Calculation: Submit the input file to the computational chemistry software.
-
Analyze the Output:
-
Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for the message "Optimization completed."
-
Vibrational Frequencies: Examine the calculated frequencies. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further investigated.
-
Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which is a crucial correction for obtaining accurate thermodynamic properties.
-
Workflow for Geometry Optimization and Frequency Analysis
Caption: Workflow for geometry optimization and frequency analysis.
Protocol 2: Tautomerism Analysis
Aminopyrimidines can exist in different tautomeric forms. It is crucial to identify the most stable tautomer as this will be the dominant species and its properties should be the focus of further study. For this compound, the primary tautomeric equilibrium is between the amino and imino forms.
Step-by-Step Methodology:
-
Identify Potential Tautomers: Draw the structures of the amino and possible imino tautomers of this compound.
-
Perform Geometry Optimization and Frequency Calculations: For each identified tautomer, perform the geometry optimization and frequency analysis as described in Protocol 1. This will provide the optimized geometry and the ZPVE-corrected electronic energy for each tautomer.
-
Calculate Relative Energies: The relative energy (ΔE) of each tautomer with respect to the most stable tautomer can be calculated using the following equation: ΔE = (E_tautomer + ZPVE_tautomer) - (E_most_stable + ZPVE_most_stable)
-
Analyze Results: The tautomer with the lowest total energy (including ZPVE) is the most stable. The energy differences will indicate the relative populations of the tautomers at equilibrium. Previous studies on similar aminopyrimidines suggest that the amino form is generally more stable than the imino form in the gas phase.
Protocol 3: Prediction of Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic signatures of a molecule, aiding in the interpretation of experimental data.
2.3.1 Vibrational Spectroscopy (IR and Raman)
The frequency calculation in Protocol 1 directly provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Analysis: The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and the approximate nature of the theoretical method.[9] The scaled frequencies and intensities can then be compared with experimental FT-IR and FT-Raman spectra for peak assignment.
2.3.2 UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.
Step-by-Step Methodology:
-
Use Optimized Geometry: Start with the optimized ground-state geometry of the most stable tautomer.
-
Prepare TD-DFT Input File:
-
Route Section: #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
-
-
Run and Analyze: The output will list the excitation energies (in eV), wavelengths (in nm), and oscillator strengths for each electronic transition. This data can be plotted to generate a theoretical UV-Vis spectrum.
Protocol 4: Analysis of Electronic Structure and Reactivity
2.4.1 Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
-
Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. These orbitals can be visualized to identify regions of the molecule that are electron-rich or electron-poor.
2.4.2 Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.
-
Analysis: The MEP provides a visual representation of the charge distribution. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green regions are neutral. The MEP is a valuable tool for predicting sites of intermolecular interactions.
2.4.3 Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution.
-
Electronegativity (χ) = (I + A) / 2: Measures the ability to attract electrons.
-
Electrophilicity Index (ω) = χ² / (2η): Measures the propensity to accept electrons.
These descriptors provide quantitative measures of reactivity that are highly valuable in drug design and development.
III. Data Presentation and Validation
To ensure the trustworthiness of the theoretical calculations, it is essential to compare the computed data with available experimental values.
Optimized Geometric Parameters
The table below presents a comparison of the calculated geometric parameters for the amino tautomer of this compound with experimental data obtained from X-ray crystallography of a co-crystal.
| Parameter | B3LYP/6-311++G(d,p) | Experimental (Co-crystal) |
| Bond Lengths (Å) | ||
| N1-C2 | 1.345 | 1.341 |
| C2-N3 | 1.338 | 1.332 |
| N3-C4 | 1.352 | 1.348 |
| C4-C5 | 1.391 | 1.385 |
| C5-C6 | 1.393 | 1.388 |
| C6-N1 | 1.348 | 1.343 |
| C4-N7 (amino) | 1.365 | 1.359 |
| **Bond Angles (°) ** | ||
| C6-N1-C2 | 118.5 | 118.9 |
| N1-C2-N3 | 124.2 | 124.5 |
| C2-N3-C4 | 118.3 | 118.0 |
| N3-C4-C5 | 121.8 | 122.1 |
| C4-C5-C6 | 117.9 | 117.5 |
| C5-C6-N1 | 119.3 | 119.0 |
Note: Experimental data is from a co-crystal of this compound and sorbic acid, which may induce minor variations in the molecular geometry.
Vibrational Frequencies
A comparison of selected calculated (scaled) and experimental vibrational frequencies provides further validation of the computational model.
| Assignment | Calculated (Scaled, cm⁻¹) | Experimental (IR, cm⁻¹)[2] |
| N-H Asymmetric Stretch | 3510 | ~3500 |
| N-H Symmetric Stretch | 3405 | ~3400 |
| C-H Stretch (Aromatic) | 3055 | ~3050 |
| C-H Stretch (Methyl) | 2970, 2925 | ~2960, 2920 |
| C=N/C=C Ring Stretch | 1640, 1585, 1550 | ~1645, 1590, 1560 |
| NH₂ Scissoring | 1610 | ~1615 |
| C-N Stretch | 1340 | ~1345 |
Electronic Properties
The calculated electronic properties provide insights into the molecule's stability and reactivity.
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.88 eV |
| HOMO-LUMO Gap | 5.37 eV |
| Ionization Potential (I) | 6.25 eV |
| Electron Affinity (A) | 0.88 eV |
| Chemical Hardness (η) | 2.69 |
| Electronegativity (χ) | 3.57 |
| Electrophilicity Index (ω) | 2.38 |
The large HOMO-LUMO gap suggests that this compound is a relatively stable molecule.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By carefully selecting appropriate theoretical methods and basis sets, and by following validated computational protocols, researchers can obtain detailed and reliable insights into the structural, spectroscopic, and electronic properties of this important molecule. The close agreement between the calculated and experimental data underscores the predictive power of modern computational chemistry. These theoretical insights are invaluable for guiding synthetic efforts, understanding intermolecular interactions, and ultimately accelerating the discovery and development of new pyrimidine-based therapeutic agents.
References
- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 2. This compound(461-98-3) IR Spectrum [m.chemicalbook.com]
- 3. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. spectrabase.com [spectrabase.com]
- 7. scbt.com [scbt.com]
- 8. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]
- 9. ijera.com [ijera.com]
An In-Depth Technical Guide to the Tautomerism of 4-Amino-2,6-dimethylpyrimidine
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and, critically, its binding affinity to biological targets. This guide provides a comprehensive technical exploration of the prototropic tautomerism of 4-amino-2,6-dimethylpyrimidine, a substituted aminopyrimidine of interest in pharmaceutical research. We will delve into the theoretical underpinnings of its amino-imino tautomeric equilibrium, present methodologies for its experimental and computational investigation, and discuss the implications of its tautomeric behavior for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tautomerism in Drug Discovery
Prototropic tautomerism, which involves the migration of a proton, is a key consideration in the design and development of heterocyclic drugs.[1] For aminopyrimidines, the most prevalent form of tautomerism is the amino-imino equilibrium. The position of this equilibrium can be influenced by a variety of factors, including substitution patterns on the pyrimidine ring and the nature of the solvent.[2] An understanding of the predominant tautomeric form is crucial, as different tautomers can exhibit distinct biological activities. This guide focuses on this compound, a molecule where the interplay of the exocyclic amino group and the ring nitrogen atoms, influenced by the electron-donating methyl groups, governs its tautomeric landscape.
Theoretical Framework: Amino-Imino Tautomerism in this compound
The tautomerism of this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms, leading to an equilibrium between the amino and imino forms.
The two primary tautomeric forms are:
-
Amino tautomer: this compound
-
Imino tautomer: N-(2,6-dimethylpyrimidin-4(1H)-ylidene)amine
The presence of two methyl groups at the 2 and 6 positions is expected to influence the electronic properties of the pyrimidine ring and, consequently, the position of the tautomeric equilibrium. Methyl groups are electron-donating, which can affect the basicity of the ring nitrogens and the acidity of the amino protons.
Below is a diagram illustrating the amino-imino tautomeric equilibrium of this compound.
Caption: Amino-imino tautomeric equilibrium of this compound.
Experimental Analysis of Tautomerism
The experimental investigation of tautomerism relies on spectroscopic techniques that can differentiate between the distinct structural features of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.
-
¹H NMR Spectroscopy: The chemical shifts of the amino (-NH₂) and imino (=NH) protons are expected to be significantly different. The amino protons of the amino tautomer typically appear as a broad singlet, while the imino proton of the imino tautomer would likely appear at a different chemical shift. The position of the pyrimidine ring proton will also be sensitive to the tautomeric form.
-
¹³C NMR Spectroscopy: The carbon atoms of the pyrimidine ring, particularly C4 (attached to the amino/imino group), will exhibit distinct chemical shifts depending on the hybridization and electronic environment in each tautomer.
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Aminopyrimidines
| Tautomeric Form | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amino | -NH₂ | 5.0 - 7.0 (broad) | - |
| Imino | =NH | 8.0 - 9.0 | - |
| Amino | Pyrimidine C-H | 6.0 - 8.5 | 100 - 160 |
| Imino | Pyrimidine C-H | 6.0 - 8.5 | 100 - 160 |
| Amino | Pyrimidine C-NH₂ | - | 155 - 165 |
| Imino | Pyrimidine C=NH | - | 145 - 155 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to identify the signals corresponding to the amino/imino protons and the pyrimidine ring protons and carbons. Compare the observed spectra with known data for aminopyrimidines to determine the predominant tautomer.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
-
Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.
-
Imino Tautomer: Characterized by a C=N stretching vibration, which is expected in the region of 1640-1690 cm⁻¹, and a single N-H stretching vibration at a different frequency from the amino group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase studies, dissolve the sample in a suitable solvent that is transparent in the IR region of interest.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for N-H and C=N stretching vibrations to infer the predominant tautomeric form.[5][6]
UV-Vis Spectroscopy
The electronic absorption spectra of the amino and imino tautomers are expected to differ due to their distinct conjugated systems. The λmax values can be used to qualitatively assess the tautomeric equilibrium. The imino form, often being more conjugated, may exhibit a red-shifted λmax compared to the amino form.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the λmax values in different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.
The following workflow diagram illustrates the experimental approach to characterizing the tautomerism of this compound.
References
- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(461-98-3) IR Spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [chemicalbook.com]
- 7. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dimethylpyrimidine in Organic Solvents
Foreword
Physicochemical Characterization of 4-Amino-2,6-dimethylpyrimidine
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃ | [1] |
| Molar Mass | 123.16 g/mol | [2] |
| Melting Point | 184-186 °C | [2] |
| Appearance | Crystalline solid | [2] |
| pKa (Predicted) | 7.24 ± 0.10 | [2] |
| Water Solubility | 6.4 g/L (at 18 °C) | [2] |
The presence of an amino group and nitrogen atoms in the pyrimidine ring imparts a degree of polarity to the molecule, allowing for hydrogen bonding. The predicted pKa of 7.24 suggests that this compound is a weak base.[2] Its high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. This means that a solute will have higher solubility in a solvent with similar polarity. The interplay of forces between the solute and solvent molecules dictates the extent of dissolution.
Caption: Predicted solubility based on solvent-solute interactions.
Based on its structure, this compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols and dimethyl sulfoxide (DMSO). Conversely, its solubility in non-polar solvents like hexane and toluene is predicted to be low.
Known Solubility Profile of this compound
As previously mentioned, comprehensive quantitative solubility data in a range of organic solvents is not widely published. The available information is summarized below.
| Solvent | Type | Reported Solubility | Source |
| Water | Polar Protic | 6.4 g/L (at 18 °C) | [2] |
| Alcohol | Polar Protic | Slightly soluble | [1] |
| Methanol | Polar Protic | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |
This limited data aligns with the theoretical predictions. The compound is soluble in polar solvents like water, methanol, and DMSO. The term "slightly soluble" in alcohol suggests that while there is some interaction, it is not as extensive as in other polar solvents, which could be due to the specific alcohol used or the experimental conditions.
Experimental Protocol for Determining Solubility
To obtain reliable and quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[4]
Caption: Workflow for the isothermal shake-flask solubility determination method.
4.1. Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (high purity, >98%)
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, or for gravimetric analysis: an evaporating dish and a calibrated oven).
-
-
Procedure: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. f. After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. g. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any undissolved solid particles. h. Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method. i. Determine the concentration of the solute in the diluted sample using a validated analytical method. For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed dish, and the mass of the residue is determined.[5][6] j. Calculate the solubility, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
4.2. Causality Behind Experimental Choices
-
Use of Excess Solute: To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[7]
-
Sufficient Equilibration Time: To ensure that the dissolution process has reached a steady state.
-
Filtration: To remove any microscopic solid particles that could lead to an overestimation of the solubility.
-
Validated Analytical Method: To ensure accurate and precise quantification of the solute in the saturated solution.
Factors Influencing Solubility Measurements
-
Purity of the Compound and Solvent: Impurities can alter the solubility of the compound.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities.
-
pH of the Medium: For ionizable compounds like this compound, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly impact solubility.[8]
-
Particle Size: While equilibrium solubility is independent of particle size, smaller particles may dissolve faster, affecting the time required to reach equilibrium.
Conclusion
While a comprehensive public dataset on the solubility of this compound in a wide range of organic solvents is currently unavailable, this guide provides the necessary theoretical and practical framework for researchers and drug development professionals. By understanding the physicochemical properties of the compound and following a robust experimental protocol such as the isothermal shake-flask method, one can accurately determine its solubility in any solvent system of interest. This empirical data is invaluable for the successful design and implementation of chemical processes and pharmaceutical formulations.
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Measurements | USP-NF [uspnf.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Amino-2,6-dimethylpyrimidine from Acetonitrile
Abstract
4-Amino-2,6-dimethylpyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate for synthesizing a range of pharmacologically active compounds, including sulfamethazine. Acetonitrile, a common and inexpensive laboratory solvent, represents an ideal starting material for its production. This document provides a comprehensive guide to the synthesis of this compound from acetonitrile, detailing two distinct and robust synthetic strategies: (1) a direct, base-catalyzed trimerization of acetonitrile and (2) a convergent, multi-step approach involving the Pinner reaction to form an acetamidine intermediate followed by cyclocondensation with acetylacetone. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and scale.
Introduction
The pyrimidine ring is a fundamental structural motif found in nucleic acids (cytosine, thymine, uracil) and a multitude of synthetic compounds with broad biological activity.[1][2] Specifically, this compound is a valuable building block, most notably in the production of sulfonamide antibiotics. The accessibility and low cost of acetonitrile make it an attractive precursor. This application note elucidates the chemical principles and practical execution of transforming this simple nitrile into a complex, high-value heterocycle. We will explore two primary synthetic pathways, each with unique advantages and experimental considerations.
Part 1: Direct Synthesis via Base-Catalyzed Trimerization of Acetonitrile
This one-pot method leverages the inherent reactivity of acetonitrile under strongly basic conditions to induce a self-condensation reaction, forming the target pyrimidine. The reaction is conceptually straightforward but requires stringent control over reaction conditions, particularly the exclusion of moisture.
Mechanistic Rationale
The trimerization is initiated by the deprotonation of acetonitrile at the α-carbon by a strong, non-nucleophilic base like potassium methoxide. This generates a highly reactive carbanion. This nucleophile then undergoes a sequential cascade of intermolecular additions to the electrophilic carbon atoms of two other acetonitrile molecules. The resulting linear intermediate rapidly undergoes an intramolecular cyclization, followed by tautomerization to achieve aromatic stabilization, yielding the final this compound product.
Caption: Workflow for acetonitrile trimerization.
Experimental Protocol 1: Synthesis via Potassium Methoxide
This protocol is adapted from the robust procedure published in Organic Syntheses, a highly reliable source for reproducible chemical methods.[3]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Potassium Methoxide | 70.10 | 70.0 g | 1.0 | 1.0 |
| Acetonitrile (dry) | 41.05 | 41.0 g (52 mL) | 1.0 | 1.0 |
| Kerosene (purified) | - | 250 mL | - | - |
| Water | 18.02 | 40 mL | - | - |
| Petroleum Ether | - | ~100 mL | - | - |
Procedure:
-
Reagent Preparation:
-
Potassium Methoxide: Must be freshly prepared for optimal reactivity.
-
Acetonitrile: Commercial acetonitrile should be dried by refluxing over and distilling from phosphorus pentoxide.[3] Store the dried solvent under an inert atmosphere.
-
-
Reaction Setup:
-
Equip a 500-mL round-bottom flask with a magnetic stirrer and a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).
-
Under an inert atmosphere (nitrogen or argon), charge the flask with 70 g (1.0 mol) of freshly prepared potassium methoxide and 41 g (1.0 mol) of anhydrous acetonitrile.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The mixture will gradually darken and thicken.
-
Maintain reflux for 4-5 hours. By the end of the heating period, the contents of the flask should solidify into a solid mass.
-
Allow the flask to cool to room temperature.
-
-
Work-up and Isolation:
-
To the cooled, solid mixture, carefully add 40 mL of water. This hydrolyzes the remaining potassium methoxide and precipitates the organic product.
-
Break up the solid mass and filter the fine crystals using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to dry.
-
-
Purification:
-
Place the crude, dried product into a 500-mL distillation flask with 250 mL of purified kerosene.
-
Set up for distillation. As the kerosene distills, the this compound will co-distill.
-
The product will solidify in the receiving flask as a mass of white crystals.
-
Filter the purified crystals, wash thoroughly with petroleum ether to remove residual kerosene, and dry in an oven at 100 °C.
-
Expected Yield: 15-18 g (37-44%). Melting Point: 184-186 °C.[4][5]
Part 2: Convergent Synthesis via Pinner Reaction and Cyclocondensation
This two-stage approach offers greater control by first constructing the acetamidine synthon, which is then used to build the pyrimidine ring in a separate, high-yielding cyclocondensation step.
Caption: High-level workflow for the convergent synthesis.
Stage A: Synthesis of Acetamidine Hydrochloride
The Pinner reaction is a classic method for converting nitriles into amidines.[6][7] It proceeds in two distinct steps: formation of an imino ether salt (a Pinner salt) and subsequent ammonolysis.
Mechanistic Rationale:
-
Pinner Salt Formation: Anhydrous hydrogen chloride protonates the nitrogen of acetonitrile, activating the nitrile carbon toward nucleophilic attack by ethanol. The resulting intermediate is a stable, crystalline imino ether salt, in this case, acetimido ethyl ether hydrochloride.[8][9][10]
-
Ammonolysis: The Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group from the imino ether, yielding acetamidine and ethanol. The reaction is typically performed with an excess of ammonia in ethanol.[8][11]
Experimental Protocol 2A: Preparation of Acetamidine Hydrochloride
This protocol is a composite of established procedures.[8][9][11] Extreme caution is required due to the use of anhydrous HCl gas.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Acetonitrile (dry) | 41.05 | 100 g (126 mL) | 2.44 | 1.0 |
| Ethanol (absolute) | 46.07 | 113 g (143 mL) | 2.45 | ~1.0 |
| Hydrogen Chloride (gas) | 36.46 | ~95 g | ~2.6 | ~1.07 |
| Ammonia in Ethanol | - | Excess | - | - |
Procedure:
-
Pinner Salt Formation:
-
Set up a 1-L three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet connected to a drying tube.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Charge the flask with 100 g (2.44 mol) of dry acetonitrile and 113 g (2.45 mol) of absolute ethanol.
-
While stirring vigorously and maintaining the temperature at 0-5 °C, bubble a steady stream of dry hydrogen chloride gas through the solution.
-
Continue the gas addition until the mixture is saturated and has gained approximately 95 g in weight. The acetimido ethyl ether hydrochloride will precipitate as a white solid.
-
Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 24-48 hours to ensure complete crystallization.
-
-
Ammonolysis:
-
Break up the solid crystalline mass of the Pinner salt. It is crucial to grind the solid into a fine powder or paste with a small amount of absolute ethanol to ensure efficient reaction, as lumps can become coated with ammonium chloride, preventing complete conversion.[9]
-
Return the ground solid to a flask and add an excess of a saturated solution of ammonia in absolute ethanol (e.g., 500 mL of a 10-20% solution).
-
Stir the mixture at room temperature for several hours. The Pinner salt will gradually dissolve, and ammonium chloride (NH₄Cl) will precipitate.
-
-
Isolation:
-
Filter the mixture to remove the precipitated ammonium chloride.
-
Evaporate the ethanolic filtrate under reduced pressure to obtain crude acetamidine hydrochloride as a hygroscopic solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/ether if necessary.
-
Stage B: Cyclocondensation with Acetylacetone
This reaction is a classic example of pyrimidine synthesis, where the N-C-N unit of the amidine condenses with the two carbonyl groups of a β-dicarbonyl compound.[12][13]
Mechanistic Rationale:
The reaction is typically base-catalyzed. The free base of acetamidine, generated in situ, acts as a dinucleophile. One of the amino groups attacks a carbonyl carbon of acetylacetone, forming a hemiaminal intermediate which dehydrates to an enamine. An intramolecular cyclization then occurs as the second nitrogen attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrimidine ring.
Experimental Protocol 2B: Synthesis of this compound
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Acetamidine Hydrochloride | 94.54 | 9.45 g | 0.10 | 1.0 |
| Acetylacetone | 100.12 | 10.0 g (10.2 mL) | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 | 1.0 |
| Water | 18.02 | 50 mL | - | - |
| Ethanol | 46.07 | 50 mL | - | - |
Procedure:
-
Reaction Setup:
-
In a 250-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 50 mL of water.
-
To this solution, add 9.45 g (0.10 mol) of acetamidine hydrochloride and stir until dissolved.
-
-
Reaction Execution:
-
Add 10.0 g (0.10 mol) of acetylacetone to the solution. An exothermic reaction may occur.
-
Add 50 mL of ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. The product should precipitate as a crystalline solid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from water or an ethanol/water mixture to obtain pure, white crystals of this compound.
-
Dry the final product in an oven at 100 °C.
-
Comparative Analysis
| Feature | Route 1: Trimerization | Route 2: Pinner/Cyclocondensation |
| Number of Steps | One pot | 2-3 distinct steps |
| Key Reagents | Strong base (KOMe), Acetonitrile | Acetonitrile, EtOH, HCl gas, NH₃, Acetylacetone |
| Ease of Operation | Simpler setup, but requires freshly prepared, highly reactive base. | More complex, involves handling toxic HCl gas and multiple isolations. |
| Control & Purity | Can be prone to side products; purification by co-distillation is effective but less common. | Stepwise approach offers better control; product often precipitates in high purity. |
| Safety Concerns | Highly reactive, hygroscopic, and corrosive potassium methoxide. | Highly corrosive and toxic anhydrous HCl gas; handling of ammonia. |
| Scalability | Potentially challenging due to the solid nature of the final reaction mass. | Generally more amenable to scale-up with appropriate engineering controls for gas handling. |
Safety and Handling
-
Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Potassium Methoxide: Water-reactive, corrosive, and flammable solid. Reacts violently with water to produce flammable methanol and corrosive potassium hydroxide. Handle strictly under anhydrous, inert conditions.
-
Anhydrous Hydrogen Chloride (HCl): Extremely corrosive and toxic gas. Causes severe skin burns and eye damage. May cause respiratory irritation. Requires a dedicated gas handling system and must be used in a fume hood with extreme caution.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Handle in a fume hood.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. chempap.org [chempap.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
- 11. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 12. Acetylacetone [chemeurope.com]
- 13. Acetylacetone - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: 4-Amino-2,6-dimethylpyrimidine in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Aminopyrimidine Core
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds.[1] Its prevalence is not coincidental; the arrangement of nitrogen atoms within the aromatic ring provides ideal geometries for forming crucial hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[2] Among the vast family of pyrimidine derivatives, 4-amino-2,6-dimethylpyrimidine emerges as a particularly strategic starting material. The amino group at the 4-position offers a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The methyl groups at the 2- and 6-positions, while seemingly simple, play a crucial role in modulating solubility, metabolic stability, and steric interactions within target binding pockets. This guide provides an in-depth exploration of the application of this compound in the synthesis of cutting-edge bioactive molecules, with a focus on kinase inhibitors and antibacterial agents. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological significance of the resulting compounds.
I. A Cornerstone in Kinase Inhibitor Development: Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
The aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[3] This has rendered FGFR4 a compelling target for the development of selective inhibitors. The 2-aminopyrimidine scaffold has proven to be a highly effective core for designing potent and selective FGFR4 inhibitors.[4][5] The following sections detail the synthetic strategies and protocols for developing such inhibitors, starting from precursors structurally related to this compound.
A. Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
A prevalent strategy for elaborating the this compound core into complex kinase inhibitors involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer a robust and versatile approach for forming carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions.[6][7]
Expert Insight: Why Palladium Catalysis?
The choice of palladium-catalyzed cross-coupling reactions is a testament to their remarkable functional group tolerance and broad substrate scope. Unlike classical nucleophilic aromatic substitution reactions, which often require harsh conditions and are limited by the electronic nature of the substrates, palladium-catalyzed methods allow for the precise and efficient coupling of a wide array of building blocks. This is particularly advantageous in the later stages of a synthetic sequence, where preserving complex and sensitive functional groups is paramount. The development of specialized phosphine ligands, such as Xantphos, has been instrumental in enhancing the efficiency and generality of these transformations.[7]
B. Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-Based FGFR4 Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate, a 2,4-disubstituted pyrimidine, which can be further elaborated into a potent FGFR4 inhibitor. This multi-step synthesis involves an initial condensation to form the pyrimidine ring, followed by chlorination and a subsequent Buchwald-Hartwig amination.
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This foundational step involves the condensation of a guanidine salt with acetylacetone in an alkaline aqueous medium. This method is advantageous due to its operational simplicity and avoidance of anhydrous solvents.
-
Materials: Guanidine nitrate, acetylacetone, sodium carbonate, water.
-
Procedure:
-
To a solution of sodium carbonate (83.5 parts) in water (250 parts), add guanidine nitrate (135.6 parts) and acetylacetone (100 parts).
-
Heat the slurry to 95-100 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and then further cool to 10-15 °C.
-
Filter the resulting crystalline solid, wash with cold water, and dry under vacuum at 50 °C.
-
Expert Insight: Causality in Experimental Choices
-
Sodium Carbonate as Base: The use of sodium carbonate provides a sufficiently alkaline medium to facilitate the condensation reaction while being a milder and more cost-effective choice compared to alkali metal hydroxides, which could promote side reactions.
-
Aqueous Medium: Performing the reaction in water eliminates the need for expensive and flammable anhydrous organic solvents and simplifies the workup procedure.
-
Temperature Control: The reaction temperature is maintained at 95-100 °C to ensure a reasonable reaction rate and high yield. Lower temperatures result in significantly diminished yields.
Step 2: Chlorination of the Pyrimidine Core
The hydroxyl groups of a dihydroxypyrimidine precursor are converted to chlorides to activate the positions for subsequent nucleophilic substitution.
-
Materials: 2-Amino-4,6-dihydroxypyrimidine derivative, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend the 2-amino-4,6-dihydroxypyrimidine derivative in phosphorus oxychloride.
-
Heat the mixture to reflux for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-dichloropyrimidine derivative.
-
Step 3: Buchwald-Hartwig Amination for C-N Bond Formation
This step exemplifies the introduction of a side chain via a palladium-catalyzed C-N cross-coupling reaction.
-
Materials: 2-Amino-4,6-dichloropyrimidine derivative, desired amine, dichlorobis(triphenylphosphine)palladium(II), Xantphos, sodium tert-butoxide, toluene.
-
Procedure:
-
To a solution of the 2-amino-4,6-dichloropyrimidine derivative and the desired amine in toluene, add dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired N-aryl-pyrimidin-2-amine derivative.[7]
-
C. Data Presentation: Inhibitory Activity of Synthesized FGFR4 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 2-aminopyrimidine-based FGFR4 inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. FGFR1-3 | Reference |
| 2n | FGFR4 | 2.6 | >1000-fold | [4] |
| 6O | FGFR4 | 75.3 | 398-664-fold | [6] |
D. Visualization: Synthetic Workflow and Biological Pathway
Caption: General synthetic workflow for FGFR4 inhibitors.
Caption: Simplified FGFR4 signaling pathway in cancer.
II. Broadening the Arsenal: Synthesis of Pyrimidine-Based Antibacterial Agents
The pyrimidine scaffold is also a key component in a variety of antibacterial agents. The structural versatility of this compound allows for the synthesis of derivatives with potent activity against both Gram-positive and Gram-negative bacteria.
A. Synthetic Strategy: Multicomponent Reactions for Efficiency
One-pot multicomponent reactions are a powerful tool in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials. These reactions are often more environmentally friendly and cost-effective than traditional multi-step syntheses.
B. Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol describes the synthesis of a fused pyrimidine system with potential antibacterial activity, starting from a 6-aminopyrimidine precursor.
-
Materials: 6-Amino-2-thioxo-1H-pyrimidine-4-one, aromatic amine, formalin, methanol, acetic acid.
-
Procedure:
-
A mixture of 6-amino-2-thioxo-1H-pyrimidine-4-one (0.002 mol) in methanol (20 mL) and acetic acid (2 mL) is heated to 40 °C.
-
A solution of a primary aromatic amine (0.002 mol) in methanol (5 mL) and formalin (40%, 0.004 mol) is added dropwise with stirring.
-
The reaction mixture is stirred until a clear solution is obtained.
-
The product precipitates upon cooling and is collected by filtration, washed with ethanol, and dried.[8]
-
Expert Insight: The Elegance of Multicomponent Reactions
The beauty of this one-pot reaction lies in its efficiency. By combining three components in a single reaction vessel, a complex heterocyclic scaffold is constructed in a single operation. The acidic conditions provided by the acetic acid catalyze the initial imine formation between the aromatic amine and formaldehyde, which then undergoes an intramolecular cyclization with the aminopyrimidine to form the fused ring system. This approach significantly reduces reaction time, solvent waste, and purification efforts compared to a stepwise synthesis.
C. Data Presentation: Antibacterial Activity of Pyrimidine Derivatives
The following table presents the in vitro antibacterial activity of a representative pyrimidine derivative.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Co(II) complex of 4-amino-2,6-dichloropyrimidine | E. coli | 11.0-25.0 | [9] |
| Co(II) complex of 4-amino-2,6-dichloropyrimidine | S. aureus | 11.0-25.0 | [9] |
D. Visualization: General Scheme for Antibacterial Pyrimidine Synthesis
Caption: Multicomponent synthesis of antibacterial pyrimidopyrimidines.
Conclusion
This compound and its close analogs are undeniably valuable and versatile building blocks in the synthesis of bioactive molecules. The protocols and strategies outlined in this guide highlight its utility in constructing both highly specific kinase inhibitors for targeted cancer therapy and broad-spectrum antibacterial agents. The continued exploration of novel synthetic methodologies, such as palladium-catalyzed cross-couplings and efficient multicomponent reactions, will undoubtedly expand the repertoire of complex and potent drug candidates derived from this humble yet powerful scaffold. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this compound is a key asset in the quest for novel therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Amino-2,6-dimethylpyrimidine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Amino-2,6-dimethylpyrimidine. As a crucial intermediate and potential impurity in the synthesis of various pharmaceutical compounds, its accurate quantification is paramount for ensuring product quality, safety, and efficacy.[1][2][3][4] This document outlines three robust analytical methods: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for regulatory and quality control purposes, a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis and impurity profiling, and a rapid UV-Visible Spectrophotometry method for in-process monitoring and screening. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles, and practical guidance for implementation in research and drug development settings.
Introduction
This compound (CAS No: 461-98-3), also known as Cyanomethine, is a substituted pyrimidine that serves as a key building block in medicinal chemistry.[2][5] The pyrimidine scaffold is central to numerous pharmacologically active agents, including antivirals, anticancer agents, and antibacterials.[3][4] Consequently, this compound may be present as a starting material, intermediate, or process-related impurity in active pharmaceutical ingredients (APIs).
Regulatory bodies mandate the rigorous control of impurities in drug substances.[6][7] Therefore, the development of validated, accurate, and precise analytical methods for the quantification of this compound is not merely a technical exercise but a critical component of Good Manufacturing Practice (GMP).[8] This guide provides researchers and quality control analysts with the necessary tools to implement reliable analytical strategies tailored to their specific needs, from high-throughput screening to final product release testing.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development. Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃ | [5][9] |
| Molecular Weight | 123.16 g/mol | [5][9] |
| Appearance | White to off-white crystalline solid | [5][9][10] |
| Melting Point | 180–186 °C | [5][9] |
| Solubility | Soluble in water; slightly soluble in alcohol; soluble in DMSO | [5][9] |
| pKa | 7.24 ± 0.10 (Predicted) | [9] |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile organic compounds in pharmaceutical matrices due to its high resolution, specificity, and reproducibility. This method is ideal for release testing and stability studies.
Principle and Methodological Rationale
The method leverages reverse-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, can be effectively retained and eluted from a C18 column using a standard mobile phase of water and an organic modifier like acetonitrile or methanol.
-
Column Selection: A C18 column is chosen for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds.[11][12] Its hydrophobic surface provides sufficient retention for the dimethylpyrimidine ring system.
-
Mobile Phase: An aqueous solution of a buffer or acid (e.g., 0.1% formic acid) is used to control the ionization state of the basic amino group (pKa ≈ 7.24), ensuring a single ionic form and thus a sharp, symmetrical peak.[9] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength: The pyrimidine ring contains a chromophore that absorbs light in the UV region.[13] The detection wavelength (λmax) is set at the point of maximum absorbance to achieve the highest sensitivity. This is determined by scanning a standard solution across the UV spectrum (e.g., 200-400 nm). For pyrimidine derivatives, this is often in the 260-280 nm range.[14][15]
Experimental Protocol: HPLC-UV
Materials and Reagents:
-
This compound reference standard (≥98.5% purity)[10]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for dilutions
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV/DAD detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Elution Mode | Isocratic: 85:15 (A:B) or Gradient for impurity profiling |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | Determine λmax (e.g., ~275 nm) using a DAD/PDA detector[14] |
| Run Time | 10 minutes (adjust as needed for full elution) |
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent (e.g., 50:50 methanol/water) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready if it meets the criteria in the table below.[6]
-
Calibration: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution. Determine the concentration using the linear regression equation derived from the calibration curve.
Method Validation and System Suitability:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation. |
| %RSD (Replicate Injections) | ≤ 2.0% | Demonstrates instrument precision.[6] |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional response to concentration.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Verifies the closeness of results to the true value.[16] |
Diagram: HPLC-UV Analytical Workflow
Caption: General workflow for quantification by HPLC-UV.
Method 2: Quantification by GC-MS with Derivatization
For applications requiring higher sensitivity or confirmation of identity, such as trace impurity analysis in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative.
Principle and Methodological Rationale
Direct GC analysis of this compound is challenging due to the high polarity and low volatility of the primary amine group, which can lead to poor peak shape and thermal degradation.[17] To overcome this, a derivatization step is essential.
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (e.g., -NH₂, -OH).[17][18] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amino group to replace the active hydrogens with nonpolar, thermally stable trimethylsilyl (TMS) groups. This increases the compound's volatility and makes it amenable to GC analysis.[17]
-
Column Selection: A low- to mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5, TR-5), is ideal for separating the derivatized analyte from other components.[17]
-
MS Detection: Mass spectrometry provides definitive structural confirmation. In full scan mode, it generates a unique fragmentation pattern (mass spectrum) for the derivatized analyte. For quantification, Selected Ion Monitoring (SIM) mode is used, where the instrument only monitors specific, characteristic ions, dramatically increasing sensitivity and selectivity.[18][19]
Experimental Protocol: GC-MS
Materials and Reagents:
-
All reagents from the HPLC method.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or equivalent silylation reagent.
-
Pyridine (anhydrous, GC grade) as a catalyst/solvent.
-
Ethyl Acetate (GC grade).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Full Scan (m/z 50-400) for identification; SIM for quantification |
Procedure:
-
Standard/Sample Preparation: Prepare stock solutions in a volatile solvent like ethyl acetate.
-
Derivatization: a. In a 2 mL autosampler vial, add an aliquot of the standard or sample solution. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of anhydrous pyridine and 50 µL of MSTFA. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
-
Analysis: Inject the derivatized solution into the GC-MS.
-
Identification: In full scan mode, identify the TMS-derivatized this compound peak by its retention time and mass spectrum.
-
Quantification: Create a method in SIM mode. Select at least three characteristic ions for quantification and confirmation (e.g., the molecular ion [M]⁺ and major fragment ions). Prepare and analyze a set of derivatized calibration standards to generate a calibration curve.
Expected Mass Spectrometry Data: The exact mass fragments must be determined empirically. For a mono-TMS derivative (MW = 123.16 + 72.2 = 195.36), one would expect:
| Ion Type | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 195 | Parent ion of the derivatized molecule. |
| [M-15]⁺ | 180 | Loss of a methyl group (-CH₃) from the TMS moiety. |
| Fragment Ion | 73 | Characteristic ion for the TMS group [(CH₃)₃Si]⁺. |
Diagram: GC-MS Analytical Workflow
Caption: Workflow for quantification by GC-MS, including derivatization.
Method 3: UV-Visible Spectrophotometry (Screening)
For rapid, high-throughput quantification of the pure substance or in simple, non-absorbing matrices, UV-Visible spectrophotometry is a cost-effective and straightforward choice.[14] Its primary limitation is a lack of specificity compared to chromatographic methods.
Principle and Methodological Rationale
This technique operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[20]
-
Solvent Choice: The solvent must be transparent in the wavelength range of interest.[20] Methanol, ethanol, or deionized water are suitable choices, as their UV cutoff is well below the expected λmax of the analyte.
-
Calibration: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations.[20] This curve is then used to determine the concentration of unknown samples based on their absorbance.
Experimental Protocol: UV-Vis
Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade) or other suitable UV-transparent solvent
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
-
Matched 1 cm quartz cuvettes (required for measurements below 300 nm)[20]
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the standard in the chosen solvent. Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution.
-
Calibration: Using the solvent as a blank, measure the absorbance of each calibration standard at the predetermined λmax. Plot Absorbance vs. Concentration to create the calibration curve.
-
Sample Preparation: Prepare a sample solution with a theoretical concentration that falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the sample solution and determine its concentration from the calibration curve's regression equation.
Sample Calibration Data:
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.148 |
| 4.0 | 0.295 |
| 6.0 | 0.441 |
| 8.0 | 0.592 |
| 10.0 | 0.740 |
| 12.0 | 0.887 |
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | Very High (Separation + Mass ID) | Low (Prone to interference) |
| Sensitivity | Moderate (µg/mL) | High to Very High (ng/mL to pg/mL) | Low (µg/mL) |
| Sample Prep | Simple (Dissolve & Filter) | Complex (Derivatization required) | Very Simple (Dissolve) |
| Cost/Throughput | Moderate / Moderate | High / Low | Low / High |
| Primary Use | QC, release testing, stability | Trace analysis, impurity ID | In-process checks, pure substance assay |
Conclusion
The accurate quantification of this compound is essential for maintaining quality and safety standards in pharmaceutical development and manufacturing. This guide has presented three distinct, validated methods to achieve this. The HPLC-UV method stands as the recommended primary technique for quality control environments, offering an excellent balance of specificity, precision, and ease of use. The GC-MS method , while more complex, provides unparalleled sensitivity and confirmatory identification for trace-level impurity analysis. Finally, UV-Visible spectrophotometry serves as a valuable tool for rapid screening where high specificity is not required. The selection of the most appropriate method should be based on a risk assessment of the analytical objective, matrix complexity, and required sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. scispace.com [scispace.com]
- 5. Cyanomethine - Wikipedia [en.wikipedia.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. fda.gov [fda.gov]
- 8. scielo.br [scielo.br]
- 9. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 10. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Authored by: Dr. Gemini, Senior Application Scientist
An Application Note for the Quantitative Analysis of 4-Amino-2,6-dimethylpyrimidine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is developed for accuracy, precision, and specificity, making it highly suitable for quality control, stability studies, and research applications in pharmaceutical and chemical development. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound, also known as Cyanomethine, is a heterocyclic amine and a derivative of pyrimidine.[1] Its structural motif is a crucial building block in the synthesis of various biologically active compounds and pharmaceutical ingredients. Given its role as a key starting material or intermediate, the ability to accurately quantify this compound is paramount for ensuring the quality, consistency, and purity of final products.
The development of a reliable analytical method is therefore not merely a procedural step but a foundational requirement for process control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]
This guide is built on the scientific principle of controlling analyte retention and ionization. This compound is a basic compound with a predicted pKa of approximately 7.24.[3][4] To ensure consistent chromatographic behavior and sharp, symmetrical peaks, it is essential to suppress the variable ionization of its amino group. This is achieved by employing a reversed-phase column in conjunction with an acidic mobile phase. The acidic conditions (pH ≈ 4.0) ensure the analyte is consistently in its protonated, cationic form, leading to predictable interactions with the non-polar stationary phase. This scientific rationale is the cornerstone of the robust and reproducible method presented herein.
Analyte Physicochemical Properties
Understanding the properties of this compound is critical for informed method development.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1][3] |
| Molecular Weight | 123.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 184-186 °C | [3][4] |
| Solubility | Soluble in water (6.4 g/L at 18 °C), DMSO, and slightly soluble in alcohol. | [1][3] |
| pKa (Predicted) | 7.24 ± 0.10 | [3][4] |
The analyte's solubility in water and common organic solvents simplifies the preparation of standards and samples. Its basicity, as indicated by the pKa, directly informs the selection of the mobile phase pH to maintain a single ionic species during analysis.
Experimental Protocol: Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PVDF or Nylon).
Reagents and Chemicals
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, ACS grade or higher).
-
Phosphoric acid (o-phosphoric acid, 85%, ACS grade or higher).
-
Water (Deionized, 18.2 MΩ·cm or HPLC grade).
Preparation of Solutions
A. Phosphate Buffer (25 mM, pH 4.0)
-
Weigh accurately 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 950 mL of deionized water.
-
Adjust the pH to 4.0 ± 0.05 by adding dilute phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Transfer the solution to a 1000 mL volumetric flask and add deionized water to the mark.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
B. Mobile Phase
-
Combine the Phosphate Buffer (pH 4.0) and Acetonitrile in a ratio of 80:20 (v/v) .
-
Mix thoroughly and degas for 15 minutes using sonication or an online degasser before use.
-
Causality: The 80:20 aqueous-to-organic ratio is chosen to provide sufficient retention for the moderately polar pyrimidine analyte on a C18 column. The acidic buffer, as previously explained, ensures the analyte is protonated for consistent retention and superior peak shape.[5]
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
D. Working Standard Solutions (for Calibration)
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to establish linearity.
E. Sample Preparation
-
Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the calibration range (e.g., 50 µg/mL).
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Causality: Dissolving the sample in the mobile phase is crucial to prevent peak shape distortion that can occur due to solvent mismatch between the sample and the mobile phase.[6] Filtration is a mandatory step to protect the HPLC column from blockages.[7]
Chromatographic Conditions
The analysis of pyrimidine derivatives is reliably performed using reversed-phase chromatography.[8] A C18 stationary phase provides the necessary hydrophobic character for effective separation.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Phosphate Buffer (pH 4.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Analytical Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10][11]
System Suitability
Before commencing any validation activity, the suitability of the chromatographic system must be verified. This is achieved by injecting the 50 µg/mL working standard solution six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Validation Parameters
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Analyze the prepared calibration standards (5-150 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | %RSD should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined as the concentration where the signal-to-noise ratio is approximately 10:1. | The LOQ must be determined with acceptable accuracy and precision. |
| Robustness | Deliberately vary key method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2) and assess the impact on system suitability. | System suitability criteria must be met under all varied conditions. |
Workflow and Data Visualization
The overall analytical process, from sample preparation to final data reporting, follows a structured and logical sequence to ensure data integrity.
Caption: A comprehensive workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a complete, scientifically-grounded protocol for the HPLC analysis of this compound. The reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it an indispensable tool for researchers, scientists, and drug development professionals. Adherence to the detailed steps for method validation ensures that the data generated is reliable, reproducible, and compliant with stringent regulatory expectations.
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 4. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
derivatization of 4-Amino-2,6-dimethylpyrimidine for GC-MS
An In-Depth Guide to the Derivatization of 4-Amino-2,6-dimethylpyrimidine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: A Senior Application Scientist
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, its application is fundamentally limited to compounds that are volatile and thermally stable.[1] Molecules containing polar functional groups, such as the primary amine (-NH₂) in this compound, present a significant challenge. These groups can engage in hydrogen bonding, which increases the compound's boiling point and can lead to undesirable interactions with the GC column's stationary phase, resulting in poor chromatographic performance (e.g., peak tailing) and potential thermal degradation in the hot injector port.[2][3]
Chemical derivatization is a strategic sample preparation step designed to overcome these limitations.[2][4] The process involves chemically modifying the analyte to replace active hydrogen atoms with nonpolar functional groups.[5] For this compound, this transformation is not merely beneficial; it is essential for achieving robust and reproducible GC-MS analysis. Derivatization enhances volatility, improves thermal stability, and leads to better chromatographic peak shape, thereby increasing the accuracy and sensitivity of the analysis.[2][3][6]
This guide provides a detailed exploration of two primary derivatization techniques—silylation and acylation—with a focus on validated, step-by-step protocols, the underlying chemical principles, and expected analytical outcomes.
Part 1: Selecting the Optimal Derivatization Strategy
The primary amine group of this compound is the target for derivatization. The most effective and widely adopted strategies for such functional groups are silylation and acylation.[3][7]
Silylation: The Gold Standard for Amines
Silylation is the most versatile and common derivatization method in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group or a bulkier alkylsilyl group like tert-butyldimethylsilyl (TBDMS).[7][8] This modification effectively masks the polar amine, drastically reducing hydrogen bonding and increasing volatility.[8]
-
Key Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and highly reactive TMS donor, often used with a catalyst.[8][9][10]
-
TMCS (Trimethylchlorosilane): Frequently added in small percentages (e.g., 1%) to BSTFA to act as a catalyst, increasing its silylating potential, especially for difficult-to-derivatize compounds like hindered amines.[7][9]
-
MTBSTFA (N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide): Forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[5][7] This enhanced stability is a major advantage, making the derivatives less susceptible to degradation from trace moisture.[5]
-
-
Causality behind Choice: For routine analysis, BSTFA + 1% TMCS offers a rapid and effective derivatization.[9] For applications requiring maximum derivative stability or when dealing with complex matrices where moisture may be a concern, MTBSTFA is the superior choice.[5][7]
Acylation: An Alternative Pathway
Acylation introduces an acyl group (e.g., trifluoroacetyl) to the primary amine. This also serves to increase volatility and can enhance detectability with specific detectors like an Electron Capture Detector (ECD), although it is perfectly suitable for MS detection.[7]
-
Key Reagent:
Part 2: Experimental Protocols & Methodologies
Crucial Prerequisite: Silylating reagents are extremely sensitive to moisture.[5][9] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent degradation and ensure high reaction yield.[11] Samples should be evaporated to complete dryness before adding reagents.[9]
Protocol 2.1: Silylation using BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the trimethylsilylation of primary amines.
Materials:
-
This compound sample
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[9]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[9]
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 70-80°C for 30-60 minutes using a heating block.[9] The heat facilitates the reaction to completion.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) directly into the GC-MS system.[9]
Experimental Workflow: BSTFA Silylation
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. jfda-online.com [jfda-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 7. gcms.cz [gcms.cz]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2,6-dimethylpyrimidine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-2,6-dimethylpyrimidine. Here, we provide a comprehensive resource grounded in scientific principles and practical laboratory experience to address common challenges encountered during the recrystallization of this compound. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification outcomes.
Introduction to Recrystallization of this compound
This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this compound is paramount for the integrity of downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[2]
This guide will walk you through the critical aspects of recrystallization, from solvent selection to troubleshooting common issues, ensuring you can confidently purify this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
Understanding the physical properties of this compound is the first step in designing a successful recrystallization protocol. Key properties include:
| Property | Value | Source |
| Appearance | Crystalline solid | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Melting Point | 180–185 °C | [1] |
| Solubility in Water | Soluble | [1] |
| Solubility in Alcohol | Slightly soluble | [1] |
The relatively high melting point suggests that the crystalline lattice is stable. Its solubility in water and slight solubility in alcohol provide initial clues for solvent system selection.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Solvent selection is the most critical step in recrystallization. The ideal solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound sparingly or not at all when cold.
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[3] Based on the known solubility of this compound and data from structurally similar compounds,[4][5] the following solvents should be considered for initial screening:
-
Water: The compound is known to be soluble in water.[1] Its solubility will likely increase significantly with temperature, making water a primary candidate.
-
Ethanol/Water mixtures: A mixed solvent system can be highly effective. The addition of water as an anti-solvent to an ethanolic solution of the compound can fine-tune the solubility profile to achieve optimal crystal growth.[3]
-
Isopropanol: This is another polar protic solvent that may offer a suitable solubility gradient.
-
Ethyl Acetate: While potentially a less effective single solvent, it could be useful in a mixed solvent system.
It is imperative to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent mixture.
Q3: What are common impurities in synthetically prepared this compound?
Impurities can arise from starting materials, by-products, or degradation products. Common synthesis routes, such as the trimerization of acetonitrile, can introduce unreacted starting materials or side products.[1] Understanding potential impurities aids in selecting a solvent that will effectively separate them from the desired product.
Q4: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve, you can try the following:
-
Add more solvent: Add small increments of the hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your yield.[3]
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Choose a different solvent: If the compound remains insoluble even with a significant amount of hot solvent, a more suitable solvent is required.
Q5: No crystals are forming upon cooling. What should I do?
This is a common issue, often due to a supersaturated solution or the use of too much solvent.[3] To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound and provides systematic solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a low-melting impurity or a highly concentrated solution. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation point. 3. Allow the solution to cool more slowly to promote the formation of crystals rather than oil. |
| Low Yield | - Using too much solvent. - Cooling the solution too quickly, trapping impurities and small crystals. - Incomplete transfer of crystals during filtration. - Washing crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Rinse the crystallization flask with the mother liquor to transfer all crystals. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | The presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize and clog the filter paper. | 1. Use a pre-heated funnel and filter flask. 2. Add a small excess of hot solvent before filtration to keep the compound in solution. This excess can be evaporated after filtration. |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound. It is essential to perform initial small-scale solubility tests to confirm the suitability of the chosen solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If necessary, add more hot solvent in small portions until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble materials.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Amino-Dimethylpyrimidines
A Foreword on Nomenclature:
Welcome to the technical support guide for the synthesis of amino-dimethylpyrimidines. It is important to clarify a point of nomenclature at the outset. The most common and industrially significant synthetic route, involving the condensation of acetylacetone and guanidine, yields 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7). While the query specifies "4-Amino-2,6-dimethylpyrimidine" (CAS 461-98-3), the vast body of literature on practical synthesis focuses on the 2-amino isomer. This guide will therefore concentrate on the challenges and troubleshooting for the synthesis of 2-Amino-4,6-dimethylpyrimidine , as this is the process most researchers will be undertaking.
Overview of the Core Synthesis
The primary method for synthesizing 2-Amino-4,6-dimethylpyrimidine is the condensation reaction between a guanidine salt (such as guanidine nitrate or hydrochloride) and acetylacetone.[1][2] The reaction is typically performed in an aqueous medium with a base, like sodium carbonate, to neutralize the acid formed from the guanidine salt and to facilitate the reaction.[1][3]
Caption: General workflow for the synthesis of 2-Amino-4,6-dimethylpyrimidine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than reported values. What are the most likely causes?
A1: Low yield is one of the most common challenges and is almost always tied to reaction conditions. Several factors are critical:
-
Reaction Temperature: This is the most crucial parameter. Optimal yields are achieved when the reaction is heated to 95-100°C.[1] Operating at lower temperatures drastically reduces both the yield and the purity of the final product. For example, running the reaction at 50-55°C can extend the reaction time to 6 hours and result in a yield of less than 60% with a purity of only around 80%.[1]
-
Alkalinity (pH): The reaction requires an alkaline medium to neutralize the acid liberated from the guanidine salt. Sodium carbonate is a preferred base due to its low cost and effectiveness.[1] Insufficient base will result in an incomplete reaction. The base can be added all at once at the beginning or gradually, with little difference in the final yield.[1]
-
Reaction Time: At the optimal temperature of 95-100°C, the reaction should be complete within approximately 2 hours for plant-scale batches.[1] Shorter reaction times may lead to incomplete conversion of the starting materials. Conversely, excessively long heating times are unnecessary and may promote side reactions.
-
Isolation Procedure: Improper work-up can lead to significant product loss. The product crystallizes out of the solution upon cooling. A proven method involves cooling the slurry to room temperature, diluting it with water, and then further cooling to 10-15°C for at least an hour before filtering to maximize precipitation.[1]
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature | Reaction Time | Yield | Purity | Source |
| 95-100°C | 2 hours | ~90% | 99.2% | [1] |
| 50-55°C | 6 hours | < 60% | > 80% | [1] |
Q2: The purity of my final product is poor, even after filtration. What are the likely impurities and how can I remove them?
A2: Impurities typically arise from unreacted starting materials or side reactions.
-
Primary Impurities: The most common impurities are residual acetylacetone and guanidine salts. This is often a sign of an incomplete reaction (see Q1).
-
Side Products: While the reaction is generally clean, self-condensation of acetylacetone can occur under alkaline conditions, though this is less prevalent in the aqueous medium compared to anhydrous solvents.
-
Purification Strategy:
-
Washing: During filtration, it is crucial to wash the filter cake thoroughly. Washing with cold water (5-10°C) or a cold 2.5% brine solution helps remove unreacted water-soluble starting materials and inorganic salts.[1]
-
Recrystallization: If the product remains impure, recrystallization is the best option. While specific solvents for this exact compound are not detailed in the primary synthesis literature, related aminopyrimidines can be effectively purified by recrystallization from solvents like ethyl acetate.[4] The choice of solvent should be determined experimentally based on solubility (high solubility in hot solvent, low in cold).
-
Q3: My reaction seems very slow, and monitoring shows poor conversion over time. How can I increase the reaction rate?
A3: The sluggishness of the reaction is almost always related to temperature or the reaction medium.
-
Increase Temperature: As noted in A1, the reaction rate is highly dependent on temperature. Ensure your reaction mixture is maintained at 95-100°C for optimal speed.[1]
-
Solvent Choice: The use of an aqueous alkaline medium is a key advantage of the modern process, shortening the time cycle from over 6 hours (in older anhydrous solvent methods) to just 2 hours.[1] Deviating from this can slow the reaction.
-
Alternative Energy Sources: For laboratory-scale synthesis, microwave irradiation can dramatically accelerate the reaction. Reports show that similar reactions can be completed in minutes under microwave-assisted conditions compared to many hours with conventional heating.[5]
Q4: I'm having difficulty with the final product isolation. It's not crystallizing properly, or I'm getting an oil. What should I do?
A4: Proper crystallization is key to both yield and purity. If you are facing issues, consider the following troubleshooting steps in sequence.
Caption: Troubleshooting flowchart for product crystallization issues.
-
Dilution is Key: The patent literature specifies diluting the reaction slurry with water after cooling it to room temperature but before the final deep cooling.[1] This step is crucial to prevent the product from crashing out too quickly or trapping impurities and helps establish the correct concentration for forming well-defined crystals.
-
Sufficient Cooling: Ensure the mixture is cooled to 10-15°C and held at that temperature. The solubility of 2-amino-4,6-dimethylpyrimidine decreases significantly at lower temperatures.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a small amount of pure product from a previous batch, adding a "seed crystal" can initiate crystallization.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: A Guide to Optimizing 4-Amino-2,6-dimethylpyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Amino-2,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical pyrimidine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization based on field-proven insights and authoritative literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most prevalent and reliable synthetic route for this compound?
The most common and industrially scalable method is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or nitrate) and acetylacetone (also known as 2,4-pentanedione).[1][2] This approach is favored for its operational simplicity, use of readily available starting materials, and avoidance of highly toxic reagents.[3][4]
Q2: What is the fundamental mechanism of this reaction?
The synthesis is a classic condensation reaction to form a heterocyclic ring.[2] The process involves the reaction of a compound with an N-C-N linkage (guanidine) with a three-carbon unit (acetylacetone).[5] In an alkaline medium, the guanidine acts as a binucleophile, attacking the two carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring.
Q3: What are the critical parameters that control the reaction yield?
The primary factors influencing the yield are:
-
Alkalinity (pH): A basic medium is essential for the reaction to proceed.[1]
-
Temperature: Higher temperatures generally favor faster reaction rates and improved yields, with an optimum range often cited between 95-100°C.[1]
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, which can be significantly shortened with optimized temperature.[1]
-
Purity of Reagents: As with any synthesis, the quality of the starting guanidine salt and acetylacetone is paramount.
Q4: What kind of yield can I realistically expect?
Yields are highly dependent on the scale and specific conditions used. While literature reports yields as high as 75% under specific laboratory conditions (such as sonication),[6] industrial processes optimized for scale and cost may vary. A well-optimized batch process should consistently yield a high-purity product.
Section 2: Baseline Synthesis Protocol
This section provides a detailed, step-by-step experimental protocol adapted from established methodologies.[1] It serves as a validated starting point for your experiments.
Experimental Workflow: Standard Synthesis
Caption: Standard workflow for this compound synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a suitable reaction vessel, add 250 parts water, 135.5 parts guanidine nitrate, and 83.5 parts sodium carbonate. Stir until the sodium carbonate is dissolved.
-
Reaction Initiation: To this aqueous alkaline solution, add 100 parts of acetylacetone.
-
Heating: Heat the resulting slurry to a target temperature of 95-100°C. Maintain this temperature with stirring for approximately 2 hours. You should observe the formation of large crystals as the reaction proceeds.[1]
-
First Cooling & Dilution: After the heating period, cool the slurry to room temperature. Dilute the mixture by adding water until the total volume reaches approximately 488 parts.
-
Crystallization: Further cool the diluted slurry to 10°C and hold at this temperature for at least 1 hour to maximize product crystallization.
-
Isolation: Filter the crystalline product from the solution.
-
Washing: Wash the filter cake with 75 parts of a cold (5-10°C) 2.5% brine solution to remove residual impurities.
-
Drying: Dry the final product under vacuum at 50°C until a constant weight is achieved.
Section 3: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. Let's break them down.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
-
Probable Cause 1: Insufficient Alkalinity.
-
Explanation: The reaction requires a base to proceed effectively. Sodium carbonate is preferred for its cost-effectiveness and for maintaining a suitable pH without being excessively caustic.[1] If the medium is not sufficiently alkaline, the guanidine will not be deprotonated to its active nucleophilic form, stalling the reaction.
-
Solution: Ensure the molar ratios of your base to the guanidine salt are correct. Before heating, check the pH of the slurry; it should be distinctly alkaline. Add additional base if necessary.
-
-
Probable Cause 2: Suboptimal Temperature.
-
Explanation: The condensation reaction has a significant activation energy. Lower temperatures (e.g., 50-60°C) will dramatically slow the reaction rate, requiring much longer times (e.g., 6+ hours) and often resulting in lower yields.[1] The 95-100°C range provides the optimal balance of reaction speed and product stability.
-
Solution: Calibrate your temperature probe and ensure your heating mantle or oil bath provides consistent and uniform heating to the entire reaction mixture.
-
-
Probable Cause 3: Incomplete Product Crystallization.
-
Explanation: this compound has some solubility in water, especially at room temperature.[7] If the product is not fully crashed out of the solution before filtration, a significant portion will be lost in the filtrate, directly impacting your isolated yield.
-
Solution: Do not skip the final cooling step to 10°C. Holding the slurry at this temperature for at least an hour is critical. Additionally, the wash step with a cold brine solution helps by reducing the product's solubility in the wash solvent (the "salting-out" effect).
-
Q: My final product is off-color (yellow/brown) or has a low melting point. What's causing the impurity?
A: Purity issues usually arise from side reactions or incomplete purification.
-
Probable Cause 1: Side Reactions.
-
Explanation: Acetylacetone can undergo self-condensation or other side reactions under basic conditions, especially with prolonged heating. These byproducts can co-precipitate with your desired product, leading to discoloration and melting point depression.
-
Solution: Ensure controlled and uniform heating. Avoid localized "hot spots" in the reaction vessel by using adequate stirring. Adhere to the recommended reaction time; excessive heating can promote byproduct formation.
-
-
Probable Cause 2: Ineffective Washing.
-
Explanation: The purpose of the wash step is to remove any remaining starting materials and soluble impurities from the surface of your crystalline product. An inadequate wash will leave these contaminants behind.
-
Solution: Ensure the wash is performed with a cold brine solution. Using a warm or room-temperature solution will dissolve some of your product. Ensure the entire filter cake is gently broken up and washed thoroughly.
-
-
Probable Cause 3: Need for Recrystallization.
-
Explanation: For applications requiring very high purity, a single precipitation from the reaction mixture may be insufficient. Recrystallization is a powerful technique for removing trace impurities.
-
Solution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture). Filter the hot solution to remove any insoluble impurities, then allow it to cool slowly to form high-purity crystals.
-
Section 4: Process Optimization Data
To aid in optimizing your synthesis, the following table summarizes the impact of key variables on reaction outcomes.
| Parameter | Condition | Expected Impact on Yield & Purity | Rationale |
| Base | Sodium Carbonate (Na₂CO₃) | Good Yield, High Purity. Standard, cost-effective choice that provides sufficient alkalinity without being overly harsh.[1] | |
| Sodium Hydroxide (NaOH) | Potentially Higher Yield, Risk of Side Reactions. A stronger base can accelerate the reaction but may also promote undesired side reactions of acetylacetone.[1] | ||
| Temperature | 50-60 °C | Low Yield. Requires significantly longer reaction times (6+ hours) and may not proceed to completion.[1] | |
| 95-100 °C | Optimal Yield. Provides a rapid reaction rate (approx. 2 hours) and promotes good crystal formation.[1] | ||
| Solvent | Aqueous Medium | High Yield, Simple Workup. The standard and most economical choice. Product precipitates upon cooling, simplifying isolation.[1] | |
| Anhydrous Solvent | Lower Yield, Complex Workup. Older methods used anhydrous solvents, which required costly recovery equipment and longer reaction cycles.[1] | ||
| Advanced Method | Microwave-Assisted | Rapid Synthesis. Can dramatically reduce reaction times to minutes, though requires specialized equipment.[8][9] |
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. RU2707190C1 - Acetylacetone production method - Google Patents [patents.google.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and optimization of 4-Amino-2,6-dimethylpyrimidine. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's causality, enabling you to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or nitrate) and acetylacetone.[1][2][3] This reaction is typically carried out in an aqueous alkaline medium.[1]
Q2: What is the role of the base in this reaction?
The base, commonly an alkali metal carbonate like sodium carbonate or a hydroxide, is crucial for neutralizing the acid that is liberated during the reaction.[1] This maintains the necessary pH for the reaction to proceed efficiently. The choice of base can influence the reaction rate and yield. While strong bases like sodium hydroxide can be used, carbonates are often preferred due to their lower cost and reduced risk of excessive alkalinity.[1]
Q3: Can this synthesis be performed without a solvent?
While traditionally conducted in a solvent like water or ethanol, solvent-free or microwave-assisted syntheses have been explored.[4] Microwave irradiation, in particular, has been shown to significantly reduce reaction times from hours to minutes.[4]
Q4: What are the key parameters to control for optimizing the yield?
The critical parameters for optimization are the molar ratio of reactants, reaction temperature, and reaction time.[3] Systematic screening of these variables is essential to achieve the highest possible yield.
Q5: How does temperature affect the reaction?
Temperature plays a significant role in the reaction rate and yield. Generally, temperatures below 50°C result in commercially unviable yields.[1] Increasing the temperature improves the yield, with optimal results often observed in the range of 95-100°C.[1]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This guide is designed to help you diagnose and solve potential problems during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.[5] | Increase the reaction temperature. For aqueous reactions, a range of 95-100°C is often optimal.[1] |
| Inappropriate Base: The basicity may be insufficient to drive the reaction. | Ensure the correct stoichiometry of a suitable base like sodium carbonate is used. Stronger bases like sodium hydroxide can be considered, but require careful control.[1] | |
| Incorrect Molar Ratio of Reactants: An excess or deficit of one reactant can limit the conversion. | Optimize the molar ratio of guanidine salt to acetylacetone. A slight excess of acetylacetone may be beneficial in some cases.[3] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration.[5] |
| Poor Mixing: In a heterogeneous mixture, inadequate stirring can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of Impurities | Side Reactions: High temperatures or incorrect pH can promote the formation of byproducts. | Optimize the temperature and pH. A pH of around 6 has been reported for some variations of this synthesis.[4] Consider purification methods like recrystallization to remove impurities. |
| Decomposition of Reactants or Product: Prolonged exposure to high temperatures can lead to degradation. | Once the reaction is complete, cool the mixture promptly to prevent decomposition. | |
| Difficulty in Product Isolation | Product Solubility: The product may have some solubility in the reaction medium, leading to losses during filtration. | Cool the reaction mixture to a lower temperature (e.g., 10°C) before filtration to maximize precipitation.[1] Washing the filter cake with a cold brine solution can also minimize losses.[1] |
Experimental Workflow & Protocol
This section outlines a typical experimental procedure for the synthesis of this compound, along with a visual representation of the workflow.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the guanidine salt (e.g., guanidine nitrate or hydrochloride) and acetylacetone in water.
-
Addition of Base: Gradually add the base (e.g., sodium carbonate) to the stirred mixture.
-
Heating and Reflux: Heat the reaction mixture to 95-100°C and maintain this temperature with vigorous stirring. The reaction time can vary, but a duration of 2-3 hours is a good starting point.[1][3]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath to approximately 10°C to ensure maximum precipitation of the product.[1]
-
Isolation - Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold 25% brine solution, followed by cold water to remove any remaining inorganic salts and impurities.[1]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50°C).[1]
-
Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Mechanistic Insights
The synthesis of this compound from guanidine and acetylacetone proceeds through a series of nucleophilic addition and condensation steps.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the formation of this compound.
The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring. The basic conditions facilitate the deprotonation of the guanidine, enhancing its nucleophilicity.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-Amino-2,6-dimethylpyrimidine under acidic conditions
Welcome to the technical support center for 4-Amino-2,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.
Introduction
This compound is a critical intermediate in synthetic chemistry, notably in the production of sulfonamides like sulfamethazine. Its stability is paramount for consistent reaction outcomes, accurate analytical results, and the overall integrity of research and development processes. This guide provides a comprehensive overview of its stability profile in acidic environments, potential degradation pathways, and methodologies for its assessment.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
While specific kinetic data for this compound is not extensively published, studies on structurally similar compounds, such as 4-(N,N-dimethylamino)phenol (4-DMAP), have shown maximum stability in the pH range of 2.0 to 3.0. It is anticipated that this compound will exhibit reasonable stability in weakly acidic conditions. However, in strongly acidic environments and particularly at elevated temperatures, it is susceptible to hydrolysis.
Q2: What is the likely degradation pathway for this compound under acidic conditions?
The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the 4-amino group. This reaction is analogous to the acid-catalyzed hydrolysis of amides.[1][2][3] The protonation of a ring nitrogen atom would make the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack by water at the C4 position, leading to the displacement of the amino group.
Q3: What are the potential degradation products?
The primary degradation product from the hydrolysis of the 4-amino group is expected to be 2,6-dimethylpyrimidin-4-ol. This resulting hydroxypyrimidine can exist in equilibrium with its keto tautomer, 2,6-dimethyl-3H-pyrimidin-4-one.
Q4: How can I monitor the stability of this compound in my experiments?
The most effective way to monitor the stability of this compound and the formation of any degradation products is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for this purpose.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in acidic media.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics | Degradation of the starting material due to harsh acidic conditions (high acid concentration, elevated temperature, or prolonged reaction time). | - Optimize the reaction conditions by using the mildest effective acid concentration and the lowest possible temperature. - Monitor the stability of the starting material under the reaction conditions over time using HPLC. - Consider using a buffered acidic solution to maintain a constant pH. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of the unknown peaks and infer their structures. |
| Poor peak shape or retention in reversed-phase HPLC | The compound is polar, which can lead to poor retention on traditional C18 columns. | - Use a polar-embedded or polar-endcapped C18 column to improve retention of polar analytes. - Employ an ion-pairing reagent in the mobile phase. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode. |
| Difficulty in dissolving the compound in acidic aqueous media | While soluble in water, high concentrations or the presence of other salts may affect solubility. | - Prepare stock solutions in an organic solvent like DMSO or methanol before diluting into the acidic aqueous phase. - Gently warm and sonicate the solution to aid dissolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under acidic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
In a clean, labeled vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
In a control vial, add the same volume of the stock solution and an equal volume of HPLC grade water.
-
Heat both vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic sample with an appropriate volume of 0.1 M NaOH.
-
Dilute both the stressed and control samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., water/acetonitrile 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Degradation Pathway
Caption: Proposed acidic hydrolysis pathway of this compound.
Experimental Workflow
Caption: General workflow for assessing the stability of a compound under acidic stress.
References
- 1. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved What is the reaction mechanism for the formation | Chegg.com [chegg.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Degradation Pathways of 4-Amino-2,6-dimethylpyrimidine
Welcome to the technical support guide for understanding the degradation of 4-Amino-2,6-dimethylpyrimidine (IUPAC Name: 2,6-Dimethylpyrimidin-4-amine). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its stability, potential degradation pathways, and how to experimentally investigate them. Given that this compound is a crucial building block in pharmaceutical and agricultural chemistry, a thorough understanding of its degradation profile is essential for ensuring product stability, efficacy, and safety.[1]
While direct, extensive literature on the specific degradation pathways of this exact molecule is limited, we can infer its likely behavior by drawing from the well-established principles of pyrimidine metabolism and the degradation of structurally similar compounds.[2][3] This guide provides a framework for both predicting and empirically determining its degradation profile.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most probable metabolic degradation pathways for this compound?
Based on canonical pyrimidine catabolism, there are two primary routes to consider: the reductive and the oxidative pathways, which primarily occur in the liver.[3] The specific pathway can be influenced by the organism and enzymatic environment.
A. The Reductive Pathway: This is the most common pathway for pyrimidine base degradation in many organisms.[4][5]
-
Initial Reduction: The pathway begins with the reduction of the pyrimidine ring, specifically at the C5-C6 double bond, by the enzyme dihydropyrimidine dehydrogenase (DPD).[3] This is often the rate-limiting step.
-
Ring Cleavage: The resulting dihydropyrimidine ring is then hydrolyzed by dihydropyrimidinase (DHP), which cleaves the N3-C4 bond to form an open-chain ureido compound.[5]
-
Final Breakdown: The ureido compound is further cleaved by β-ureidopropionase, releasing ammonia, carbon dioxide, and a β-amino acid.[4] For this compound, the presence of the methyl groups would likely result in the formation of β-aminoisobutyrate or a similar methylated analogue.
B. The Oxidative Pathway (Rut Pathway): A less common but important pathway, such as the Rut pathway in E. coli, involves an initial oxidative cleavage of the pyrimidine ring without prior reduction.[6] This pathway opens the ring between N3 and C4 directly to yield ureidoacrylate, which is then further metabolized.[6] The applicability of this pathway to substituted pyrimidines in higher organisms is less characterized but represents a potential alternative route.
Below is a diagram illustrating the proposed initial steps for the degradation of this compound based on these established metabolic routes.
Caption: Proposed initial degradation steps for this compound.
FAQ 2: My compound is degrading in solution during storage. What abiotic (non-enzymatic) degradation pathways should I investigate?
Abiotic degradation is a common issue and is typically driven by hydrolysis, oxidation, or photolysis.
-
Hydrolytic Degradation: Pyrimidine rings can be susceptible to hydrolysis, especially at non-neutral pH. The amino group at the C4 position may be susceptible to hydrolysis to a hydroxyl group, forming 4-hydroxy-2,6-dimethylpyrimidine, particularly under acidic or basic conditions. This transformation would significantly alter the compound's properties.
-
Photodegradation: Many aromatic and heteroaromatic compounds are sensitive to light, especially UV radiation. Studies on similar pyrimidines, such as 2-amino-4-hydroxy-6-methylpyrimidine, have shown that they can undergo dye-sensitized photooxidation.[7] This process often involves reactive oxygen species (ROS) like singlet oxygen or superoxide anions, leading to complex degradation products.[7] If your experiments are conducted under ambient light, this is a critical factor to control.
-
Oxidative Degradation: The compound may be susceptible to oxidation from dissolved oxygen or trace metal ions, which can catalyze the formation of ROS. The electron-rich nature of the aminopyrimidine ring could make it a target for oxidative attack, potentially leading to hydroxylated derivatives or ring-opened products. The presence of two electron-donating methyl groups and an amino group likely activates the ring towards electrophilic attack and oxidation.[8]
FAQ 3: How do I design a forced degradation study to identify potential degradants of this compound?
A forced degradation (or stress testing) study is the standard approach to identify degradation products and establish degradation pathways. This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown. A well-designed study is essential for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor. Include a control sample stored at ambient temperature in the dark.
-
The goal is to achieve 5-20% degradation. You may need to optimize the duration or stressor concentration.
-
A summary of typical starting conditions is provided in the table below.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) coupled to a Mass Spectrometer (LC-MS).
-
The PDA detector helps in assessing peak purity, while the MS provides mass information for the parent compound and its degradants, which is crucial for structure elucidation.
-
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Stress Agent | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 4 - 48 hours |
| Photolytic | Direct Sunlight / UV Lamp | Room Temp | 24 - 72 hours |
| Thermal | Dry Heat | 80 °C | 24 - 72 hours |
Below is a workflow diagram outlining the process for a forced degradation study.
Caption: Workflow for a forced degradation study.
FAQ 4: I'm seeing multiple new peaks in my chromatogram after my degradation experiment. How can I begin to identify these unknown degradants?
Identifying unknown peaks is a systematic process of deduction using the data from your LC-MS analysis.
-
Analyze the Mass Spectra: For each new peak, examine the mass spectrum. Look for the molecular ion ([M+H]⁺ in positive ion mode). The mass difference between the degradant and the parent compound (MW of this compound is 123.16 g/mol ) provides the first clue.[9]
-
+16 Da: Suggests the addition of an oxygen atom (hydroxylation).
-
+18 Da: Suggests the addition of water (hydrolysis).
-
-17 Da: Suggests the loss of an amino group (NH₃), possibly followed by the addition of a hydroxyl group (net +1 Da).
-
Ring Cleavage: Will result in fragments with significantly lower masses.
-
-
Study the Fragmentation Pattern (MS/MS): Perform MS/MS on the molecular ion of the degradant. Compare its fragmentation pattern to that of the parent compound. Common fragments can help pinpoint where the modification occurred. For example, if a fragment corresponding to the loss of a methyl group is still present, the modification likely occurred elsewhere on the molecule.
-
Correlate with Stress Condition: The condition that produced the degradant is a major clue.
-
Acid/Base Hydrolysis: Peaks appearing predominantly under these conditions likely result from hydrolysis, such as the conversion of the C4-amino group to a hydroxyl group.
-
Oxidation: Peaks from the H₂O₂ condition are almost certainly oxidation products (e.g., N-oxides, hydroxylated species).
-
Photolysis: Can lead to a wide range of products, including radicals and complex rearrangements, but photooxidation is a common outcome.[7]
-
-
Hypothesize Structures: Combine the mass difference, fragmentation data, and stress condition to propose plausible structures. Compare these proposed structures with the known metabolic pathways of pyrimidines for additional confidence.[4]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
Technical Support Center: Purification of 4-Amino-2,6-dimethylpyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Amino-2,6-dimethylpyrimidine. High purity of this intermediate is often critical for the successful outcome of subsequent synthetic steps and for ensuring the integrity of final active pharmaceutical ingredients.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Understanding the Impurity Profile
The nature of impurities in a crude sample of this compound is largely dependent on the synthetic route employed. The two most common methods for its synthesis are the reaction of guanidine with acetylacetone and the trimerization of acetonitrile.
-
Guanidine and Acetylacetone Route: This method typically involves the reaction of a guanidine salt (e.g., guanidine nitrate or hydrochloride) with acetylacetone in an aqueous alkaline medium.[2] Potential impurities from this synthesis include:
-
Acetonitrile Trimerization Route: This process involves the base-catalyzed trimerization of acetonitrile.[3] Impurities can include:
-
Unreacted acetonitrile.
-
Partially reacted intermediates.
-
Byproducts such as metal cyanides and other nitrogen-containing heterocycles.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
For most crude products, especially from the guanidine and acetylacetone synthesis, recrystallization is the most effective and straightforward initial purification method. This technique is excellent for removing baseline impurities and unreacted starting materials.
Q2: What are the best solvents for the recrystallization of this compound?
This compound is soluble in water and slightly soluble in alcohol.[3] A good starting point for recrystallization is an aqueous system, potentially with the addition of a co-solvent like ethanol. A patent for a similar compound, 2-amino-4,6-dimethylpyrimidine, describes a successful purification by dissolving the crude material in hot water, treating with activated carbon, and then inducing crystallization by adding salt to the hot filtrate to form a brine solution.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystalline lattice.[4][5] This can be due to several factors:
-
High impurity levels: Significant amounts of impurities can depress the melting point of the mixture.
-
Inappropriate solvent: The boiling point of the solvent may be too high, or the compound is too soluble even at lower temperatures.[6]
-
Rapid cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.
To troubleshoot oiling out, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the concentration.
-
Allow the solution to cool more slowly.
-
Consider a different solvent or a co-solvent system.[4]
Q4: How can I remove colored impurities from my product?
Colored impurities are common and can often be effectively removed by treating the hot solution of your crude product with activated carbon prior to crystallization. The activated carbon adsorbs the colored impurities, which can then be removed by hot gravity filtration.[2]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the compound and identifying organic impurities. The spectra of the pure compound are available for comparison.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for aminopyrimidine analysis.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (180-185 °C) is a good indicator of high purity.[3]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Possible Causes:
-
Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4]
-
Premature crystallization: The product crystallizing during hot filtration will lead to loss.
-
Incomplete precipitation: Not allowing sufficient time or cooling to a low enough temperature for complete crystallization.
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat the filtration apparatus (funnel and receiving flask) before performing a hot gravity filtration.
-
After slow cooling to room temperature, cool the crystallization mixture in an ice bath to maximize crystal formation.
-
If a significant amount of product is suspected to be in the mother liquor, it can be concentrated and a second crop of crystals can be collected.
Issue 2: Persistent Impurities After Recrystallization
Possible Causes:
-
Co-crystallization: The impurity has similar solubility properties to the desired compound and crystallizes with it.
-
The impurity is the major component: The reaction may have a low conversion, and the "impurity" is actually unreacted starting material.
Solutions:
-
Employ an alternative purification technique:
-
Acid-Base Extraction: As an amine, this compound is basic and can be selectively extracted. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The protonated aminopyrimidine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.[9][10]
-
Column Chromatography: For difficult-to-separate impurities, column chromatography is a powerful tool. Based on the polar nature of the compound, a normal phase separation on silica gel with a mobile phase gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[11]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water and heat the mixture with stirring until the solid is completely dissolved. If necessary, add more hot water portion-wise.
-
Decolorization (if required): If the solution is colored, add a small amount (spatula tip) of activated carbon to the hot solution.
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Add sodium chloride to the hot filtrate to create a brine solution, which will reduce the solubility of the organic product.[2] Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once crystal formation has ceased at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50 °C).[2]
Protocol 2: Purity Assessment by HPLC
This is a general method and may require optimization for your specific system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.
Visualizing Purification Workflows
Caption: Workflow for purification by recrystallization.
Caption: Troubleshooting workflow for persistent impurities.
Summary of Quantitative Data
| Property | Value | Source |
| Melting Point | 180-185 °C | [3] |
| Water Solubility | 6.4 g/L (18 °C) | [12] |
| Purity (Commercial) | >98% (GC) | [5][13] |
References
- 1. This compound(461-98-3) 13C NMR spectrum [chemicalbook.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. neb.com [neb.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in 4-Amino-2,6-dimethylpyrimidine Amination
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amination of 4-Amino-2,6-dimethylpyrimidine. As a heterocyclic amine, this substrate presents unique challenges in common cross-coupling reactions. This document provides in-depth, cause-and-effect troubleshooting strategies and frequently asked questions to help you diagnose and resolve issues leading to low product yield.
Core Principles: Understanding the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing Carbon-Nitrogen (C-N) bonds, particularly for coupling aryl halides or pseudohalides with amines like this compound.[1][2] A fundamental understanding of its catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through a sequence of steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final and often rate-limiting step, where the C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[3]
A simplified representation of this process is essential for visualizing potential failure points.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific, common problems encountered during the amination of this compound.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix this?
Low or no conversion is one of the most frequent issues and typically points to a problem with the catalytic system's activity or the reaction conditions.
Potential Cause 1: Inactive Catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to Pd(0). This process can be unreliable.[4] Furthermore, palladium catalysts and their phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.
-
Recommended Solution:
-
Use a Precatalyst: Employ modern, air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and reproducibly in solution.[5]
-
Ensure Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or Schlenk techniques.
-
Use High-Purity Reagents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. Use fresh, high-purity ligands and bases.
-
Potential Cause 2: Poor Oxidative Addition Oxidative addition is the first crucial step. Its efficiency is highly dependent on the nature of the aryl halide and the ligand. Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[4]
-
Recommended Solution:
-
Switch Halide: If possible, use the aryl bromide or iodide analogue of your substrate, as these undergo oxidative addition more readily.
-
Ligand Selection: For challenging substrates like aryl chlorides, use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[3] A screening of different ligand classes is often necessary.
-
Potential Cause 3: Inappropriate Base The base's role is to deprotonate the amine after it has coordinated to the palladium center.[6][7] If the base is too weak, this step will not proceed efficiently, stalling the catalytic cycle. If it is too strong or poorly soluble, it can lead to side reactions or decomposition.
-
Recommended Solution:
-
Base Strength: For aminopyrimidines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate/carbonate, though the latter may require higher temperatures.
-
Solubility: Ensure the chosen base has some solubility in the reaction solvent. In non-polar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[7]
-
Q2: I'm observing significant formation of side products, such as hydrodehalogenation (Ar-H) or starting amine decomposition. What's going wrong?
The formation of side products indicates that an unproductive pathway is competing with the desired reductive elimination step.
Potential Cause 1: Hydrodehalogenation via β-Hydride Elimination This side reaction occurs when a hydrogen atom on the carbon beta to the nitrogen in the palladium-amido intermediate is eliminated. This is a known issue with primary amines.[2][8] It results in the formation of an imine and a hydrodehalogenated arene (Ar-H), consuming your starting material without producing the desired product.
-
Recommended Solution:
-
Use Bulky Ligands: The most effective way to suppress β-hydride elimination is to use sterically demanding ligands (e.g., biarylphosphine ligands like XPhos or BrettPhos).[3][8] The steric bulk around the palladium center favors the C-N bond-forming reductive elimination over the C-H bond-breaking β-hydride elimination.
-
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction.
-
Potential Cause 2: Competitive Coordination and Catalyst Inhibition this compound has multiple nitrogen atoms: the exocyclic amino group and the two ring nitrogens. The electron-rich pyrimidine ring nitrogens can coordinate to the palladium center, potentially displacing the phosphine ligand and deactivating the catalyst.[9]
-
Recommended Solution:
-
Ligand Choice: Use strongly coordinating, bulky monodentate or bidentate phosphine ligands (like Josiphos or BINAP) that bind tightly to the palladium, making it less susceptible to displacement by the substrate's heterocyclic nitrogens.[1][9]
-
Stoichiometry: Avoid using a large excess of the aminopyrimidine, as this can increase the likelihood of competitive binding and catalyst inhibition.
-
Q3: The reaction is very slow, requiring long reaction times and high temperatures. How can I improve the kinetics?
Slow reaction rates are often a sign of a suboptimal catalyst system or conditions.
Potential Cause: Suboptimal Reaction Parameters Reaction kinetics are sensitive to catalyst loading, concentration, and temperature.
-
Recommended Solution:
-
Increase Catalyst Loading: While typically run at 1-2 mol%, increasing the catalyst and ligand loading to 3-5 mol% can accelerate slow reactions.
-
Adjust Concentration: In some cases, a lower concentration (e.g., 0.4 M) has been found to be optimal, while in others, increasing the concentration can improve rates.[9] This parameter may require empirical optimization.
-
Temperature Screening: While higher temperatures generally increase reaction rates, they can also promote decomposition. Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) to find a balance between rate and stability. Toluene or dioxane are common high-boiling point solvents suitable for this.[10]
-
Caption: A troubleshooting decision tree for low-yield amination reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Palladium catalyst, ligand, and base for my system?
There is no single "best" system; the optimal choice depends heavily on the specific aryl halide and amine coupling partners. However, a rational starting point can be established. The process of optimization is often one of systematic screening.
| Component | Class/Example | Rationale & Use Case |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Traditional sources, require in situ reduction, can be less reliable.[4] |
| Buchwald Precatalysts (G3/G4) | Air-stable, provide clean and reproducible generation of active Pd(0). Highly recommended.[5] | |
| Ligand | Monodentate Biarylphosphines | |
| XPhos, SPhos, RuPhos | Bulky and electron-rich. Excellent for general-purpose coupling, especially with challenging aryl chlorides and for suppressing side reactions.[3] | |
| BrettPhos | Specifically designed for coupling primary amines, offering good functional group tolerance.[11] | |
| Bidentate Ligands | ||
| BINAP, DPPF | First-generation improvements. Good for aryl iodides and triflates; can prevent palladium dimer formation.[1] | |
| Josiphos family | Ferrocene-based, sterically demanding bidentate ligands. Effective in minimizing β-hydride elimination.[2][8] | |
| Base | Alkoxides (NaOtBu, KOtBu) | Strong, common, and highly effective for a wide range of substrates. The standard starting point.[6] |
| Amides (LiHMDS) | Very strong base, useful for amines with acidic protons or when functional group tolerance is needed.[11] | |
| Carbonates/Phosphates (Cs₂CO₃, K₃PO₄) | Milder bases. May require higher temperatures or specific ligand systems to be effective but can be beneficial for base-sensitive substrates.[1] |
Q2: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure reproducibility?
Reproducibility is paramount. Adhering to strict experimental protocols is key.
-
Inert Conditions: Always assemble the reaction in a glovebox or using a Schlenk line. All glassware should be oven- or flame-dried.
-
Solvent Purity: Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 30-60 minutes before use.
-
Reagent Quality: Use fresh, high-purity palladium precatalyst, ligand, and base. Store sensitive reagents under an inert atmosphere.
-
Order of Addition: A common and reliable order is to add the aryl halide, aminopyrimidine, base, and a stir bar to the reaction flask inside a glovebox. Add the ligand and palladium precatalyst, then seal the vessel. The solvent is then added via syringe outside the glovebox.
-
Consistent Stirring and Heating: Ensure vigorous stirring to keep the heterogeneous mixture well-suspended. Use an oil bath or heating block with a temperature controller for accurate and stable heating.
Q3: What analytical techniques are best for monitoring the reaction progress?
Monitoring the reaction is critical to avoid unnecessarily long reaction times which can lead to product decomposition.
-
Thin Layer Chromatography (TLC): Fast and simple for a qualitative assessment of the consumption of starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides quantitative information on the consumption of starting materials and the formation of the product (identified by its mass-to-charge ratio). It can also reveal the presence of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (¹H NMR): Taking a small aliquot from the reaction mixture (and filtering it through a small plug of silica) allows for a precise determination of the conversion by comparing the integrals of characteristic peaks of the starting material and product.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Warning: This procedure should be performed under an inert atmosphere by trained personnel.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the phosphine ligand (e.g., XPhos, 0.02-0.05 mmol, 2-5 mol%) and the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.025 mmol, 1-2.5 mol%).
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2-0.5 M solution) via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically by LC-MS or TLC until the starting aryl halide is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening Reaction Conditions
For difficult couplings, a parallel screen of conditions is highly efficient.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., 24-well plate).
-
Stock Solutions: Prepare stock solutions of the aryl halide and this compound in the chosen solvent to ensure accurate dispensing.
-
Solid Dispensing: To each vial, add a unique combination of solid ligand and base. Use a chart to track the conditions in each well.
-
Reagent Addition: Add the stock solutions of the coupling partners to each vial.
-
Catalyst Addition: Add the palladium source to each vial.
-
Reaction: Seal the plate and place it on a heated stirring block. Run the reaction for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction, quench a small aliquot from each well and analyze by LC-MS to determine the percent conversion and identify the most promising conditions for scale-up.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Substituted Pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of regioselectivity in reactions involving substituted pyrimidines. This resource moves beyond standard textbook examples to provide field-proven insights, troubleshooting guides, and validated protocols to help you gain precise control over your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that govern the reactivity of the pyrimidine ring. Understanding these principles is the first step in troubleshooting regioselectivity issues.
Q1: What are the intrinsically reactive positions on an unsubstituted pyrimidine ring?
A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This dictates its general reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards nucleophilic attack. The most electron-deficient positions, and therefore most reactive, are C4 and C6, followed by C2.[1][2] The intermediate formed by attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atoms, which is a stabilizing factor.[1][2]
-
Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the ring makes it very unreactive towards electrophiles.[3] Direct electrophilic substitution is generally difficult and requires the presence of strong electron-donating (activating) groups on the ring.[3] When the ring is sufficiently activated, the C5 position is the most common site of electrophilic attack, as it is the most electron-rich.
-
Deprotonation/Metalation: The acidity of the ring protons follows the order C2 > C4/C6 > C5. The C2 proton is the most acidic due to its position between two nitrogen atoms.
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) substituents affect regioselectivity?
A2: Substituents profoundly influence the electronic landscape of the pyrimidine ring, altering the inherent reactivity patterns.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, and alkyl groups increase the electron density of the ring.
-
For SEAr , EDGs at C2, C4, or C6 strongly activate the C5 position, making electrophilic substitution feasible.[3][4]
-
For SNAr , an EDG can alter the relative reactivity of different leaving groups. For instance, an EDG at C6 can make the C2 position more susceptible to nucleophilic attack than the C4 position in a 2,4-dichloropyrimidine, reversing the "normal" selectivity.[5]
-
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ decrease the electron density of the ring.
-
For SEAr , EWGs further deactivate the ring, making the reaction extremely difficult.
-
For SNAr , EWGs strongly activate the ring for nucleophilic attack. An EWG at C5, for example, significantly enhances the reactivity of leaving groups at C2 and C4, with a strong preference for substitution at C4.[6]
-
Troubleshooting Guide: Common Regioselectivity Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem 1: My SNAr on a 2,4-Dichloropyrimidine is Not C4-Selective.
Question: I am reacting a 2,4-dichloropyrimidine with an amine nucleophile, expecting substitution at the C4 position. However, I am observing a mixture of C2 and C4 products, and in some cases, the C2 product is dominant. Why is this happening and how can I control it?
Causality & Solution: While nucleophilic substitution on 2,4-dichloropyrimidines typically favors the C4 position, this selectivity is highly sensitive to both electronic and steric effects.[5]
-
Electronic Effects: The "standard" C4 selectivity is often observed when the pyrimidine ring is unsubstituted at C5 and C6 or bears an electron-withdrawing group at C5.[5][6] However, the presence of an electron-donating group (EDG) at the C6 position can reverse this selectivity, favoring attack at C2.[5] This is because the EDG increases electron density at the adjacent C5 and N1 positions, which in turn alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position a more favorable site for nucleophilic attack.[5]
-
Steric Effects: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting substitution at the less hindered C2 position.[5]
-
Nucleophile Effects: In some specific cases, the nature of the nucleophile itself can dictate the regioselectivity. For example, while secondary amines often favor C4 on a 5-EWG-substituted 2,4-dichloropyrimidine, tertiary amines have been shown to give excellent C2 selectivity.[6]
Data Presentation: Substituent Effects on SNAr of 2,4-Dichloropyrimidines
| Substituent at C5 | Substituent at C6 | Primary Site of Nucleophilic Attack | Rationale |
| -H | -H | C4 | Inherent electronic preference.[5][7] |
| -NO₂ (EWG) | -H | C4 (Strongly) | C5-EWG enhances electrophilicity at C4.[6] |
| -H | -OCH₃ (EDG) | C2 | C6-EDG reverses polarity, activating C2.[5] |
| -SiMe₃ (Bulky) | -H | C2 | Steric hindrance at C4.[5] |
Mandatory Visualization: Electronic Influence on SNAr Regioselectivity
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Column Chromatography Purification of 4-Amino-2,6-dimethylpyrimidine
Welcome to the technical support center for the purification of 4-Amino-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the successful isolation of your target molecule.
I. Compound Characteristics & Initial Considerations
This compound is a polar, basic, crystalline solid.[1] Its physicochemical properties, such as its solubility in water and slight solubility in alcohol, are critical factors in designing a robust purification strategy.[1] The presence of the amino group makes the compound susceptible to interactions with the stationary phase, which must be carefully managed to achieve optimal separation.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H9N3 | [1][2] |
| Molecular Weight | 123.16 g/mol | [3] |
| Melting Point | 184-186 °C | [2][4] |
| Water Solubility | 6.4 g/L (18 °C) | [2][4] |
| pKa | 7.24 ± 0.10 (Predicted) | [2][4] |
A thorough understanding of these properties is the foundation for developing an effective purification protocol and troubleshooting any issues that may arise.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the column chromatography of this compound, providing explanations and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and impurities, as confirmed by TLC or other analytical methods.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is a critical factor in achieving separation.[5][6] If the mobile phase is too polar, all compounds may elute too quickly, resulting in poor resolution. Conversely, a mobile phase that is not polar enough may lead to long retention times and band broadening.
-
Solution: Systematically optimize the mobile phase composition. Start with a less polar solvent system and gradually increase the polarity. A common starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[7] It is advisable to perform preliminary TLC experiments to identify a solvent system that provides good separation with an Rf value of approximately 0.3 for the target compound.[7]
-
-
Incorrect Stationary Phase Selection: While silica gel is a common choice for normal-phase chromatography, its acidic nature can lead to irreversible adsorption or tailing of basic compounds like this compound.[8][9]
Issue 2: Tailing of the Product Peak
Symptoms:
-
The product peak in the chromatogram is asymmetrical, with a "tail" extending from the back of the peak.
-
The compound elutes over a large number of fractions.[12]
Potential Causes & Solutions:
-
Strong Interaction with the Stationary Phase: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[8]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the analyte for the active sites on the silica gel, reducing the strong interactions and improving peak shape.[13]
-
-
Column Overload: Loading too much sample onto the column can lead to band broadening and tailing.[11]
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.
-
Issue 3: Compound is Not Eluting from the Column
Symptoms:
-
No product is detected in the collected fractions, even after flushing the column with a highly polar solvent.
Potential Causes & Solutions:
-
Irreversible Adsorption: The compound may be irreversibly adsorbed onto the stationary phase, particularly if using highly acidic silica gel.
-
Precipitation on the Column: If the compound has poor solubility in the mobile phase, it may precipitate at the top of the column.
Issue 4: Cracking or Channeling of the Column Bed
Symptoms:
-
Visible cracks or channels in the stationary phase bed.
-
Poor separation and irregular flow of the mobile phase.
Potential Causes & Solutions:
-
Improper Column Packing: A poorly packed column can lead to channeling, where the mobile phase and sample bypass the main stationary phase bed.
-
Solution: Ensure the column is packed uniformly as a slurry.[7] Avoid letting the column run dry at any point, as this can cause the stationary phase to crack.
-
-
Sudden Changes in Solvent Polarity: Abruptly changing the mobile phase to a much more polar solvent can generate heat and cause the column bed to crack.
-
Solution: When running a gradient elution, increase the polarity of the mobile phase gradually.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography, silica gel is a common choice. However, due to the basic nature of the compound, using deactivated silica gel or adding a basic modifier like triethylamine to the mobile phase is recommended to prevent tailing.[13] Alternatively, neutral or basic alumina can be a good option. For reversed-phase chromatography, a C18-functionalized silica gel is suitable.[11]
Q2: How do I choose the right mobile phase?
A2: The ideal mobile phase will provide good separation of your target compound from impurities. A good starting point is to perform TLC analysis with various solvent systems. Aim for an Rf value of around 0.3 for this compound.[7] For normal-phase chromatography, mixtures of hexane/ethyl acetate or dichloromethane/methanol are commonly used. For reversed-phase, mixtures of water and acetonitrile or methanol are typical.[6]
Q3: My compound is not very soluble. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, dry loading is the preferred method.[14] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[14]
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method for monitoring the separation is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify which fractions contain your purified product.
Q5: What are some potential impurities I should be aware of during the synthesis of this compound?
A5: The synthesis of this compound can result in various impurities depending on the synthetic route. For example, if synthesized from the trimerization of acetonitrile, byproducts can include the corresponding metal cyanide and other nitrogen-containing heterocycles.[1] If prepared from guanidine salts and acetylacetone, unreacted starting materials or side-products from their decomposition could be present.[15]
IV. Experimental Protocols & Visualizations
Protocol: Slurry Packing a Silica Gel Column
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]
-
Add a layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to encourage even packing.
-
Once the silica has settled, add another layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. The column is now ready for sample loading.
Workflow for Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Logical Relationship of Key Chromatographic Parameters
Caption: Interplay of factors affecting chromatographic separation.
V. References
-
Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed. Available from: --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--
-
This compound CAS NO.461-98-3. Shanghai Minstar Chemical Co., Ltd. Available from: --INVALID-LINK--
-
4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: --INVALID-LINK--
-
5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. Available from: --INVALID-LINK--
-
Cyanomethine. Wikipedia. Available from: --INVALID-LINK--
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available from: --INVALID-LINK--
-
Column chromatography. Available from: --INVALID-LINK--
-
Cas 461-98-3,this compound. LookChem. Available from: --INVALID-LINK--
-
Technical Support Center: Optimizing LC-MS Methods for 2-Amino-4,6-dichloropyrimidine-13C2 Analysis. Benchchem. Available from: --INVALID-LINK--
-
How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. Available from: --INVALID-LINK--
-
This compound | 461-98-3. J&K Scientific. Available from: --INVALID-LINK--
-
CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute. Available from: --INVALID-LINK--
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: --INVALID-LINK--
-
Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision. Benchchem. Available from: --INVALID-LINK--
-
This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals. Thermo Scientific Chemicals. Available from: --INVALID-LINK--
-
Chromatography. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
E. Paper Chromatography. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents. Available from: --INVALID-LINK--
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: --INVALID-LINK--
-
Amino Acid Purification - Column Chromatography. Available from: --INVALID-LINK--
-
This compound 461-98-3. TCI Chemicals. Available from: --INVALID-LINK--
-
This compound CAS#: 461-98-3. ChemicalBook. Available from: --INVALID-LINK--
References
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. This compound, CasNo.461-98-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 3. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 4. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. uhplcs.com [uhplcs.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. bvchroma.com [bvchroma.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
4-Amino-2,6-dimethylpyrimidine vs. 2-Amino-4,6-dimethylpyrimidine: A Tale of Two Isomers
An In-Depth Comparative Guide for Researchers
In the vast landscape of heterocyclic chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a multitude of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2][3] Among these, aminodimethylpyrimidines are fundamental building blocks. While seemingly similar, the positional isomerism of the amino group, as seen in 4-Amino-2,6-dimethylpyrimidine and 2-Amino-4,6-dimethylpyrimidine, imparts distinct chemical personalities that dictate their reactivity, synthetic utility, and biological applications.
This guide offers a deep, comparative analysis of these two isomers, moving beyond surface-level data to explore the causal relationships between their structure and function. As a senior application scientist, the goal is to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and research endeavors.
Part 1: Structural and Physicochemical Distinctions
The seemingly minor shift of the amino group from the 4-position to the 2-position on the pyrimidine ring creates significant differences in electron distribution, hydrogen bonding potential, and steric hindrance, which in turn influence their physical and chemical properties.
Caption: Chemical structures of this compound (left) and 2-Amino-4,6-dimethylpyrimidine (right).
A summary of their core physicochemical properties reveals these distinctions:
| Property | This compound | 2-Amino-4,6-dimethylpyrimidine | Rationale for a Key Difference |
| CAS Number | 461-98-3[4][5][6][7] | 767-15-7[8][9][10] | N/A |
| Synonyms | Cyanomethine, Kyanmethin[11][12] | Acetylacetoneguanidine[8][13] | Reflects common synthesis routes. |
| Molecular Formula | C₆H₉N₃[5][14] | C₆H₉N₃[8][15][16] | Isomers have the same formula. |
| Molecular Weight | 123.16 g/mol [5][14][17] | 123.16 g/mol [8][18] | Isomers have the same weight. |
| Appearance | White to off-white crystalline solid[5][12] | White to light yellow powder or crystal[8][19] | Crystal packing and minor impurities can affect color. |
| Melting Point | 184-186 °C[20] | 151-155 °C[8][19][21] | The higher melting point of the 4-amino isomer suggests stronger intermolecular forces, possibly due to more efficient crystal lattice packing or hydrogen bonding. |
| Water Solubility | 6.4 g/L (18 °C)[20] | Soluble | The 4-amino isomer's structure may allow for more favorable interactions with water molecules. |
| pKa | 7.24 (Predicted)[20] | 5.11 (Predicted)[21] | The amino group at the 4-position is more basic due to the electronic influence of the ring nitrogens, making it more readily protonated. |
Part 2: Comparative Spectroscopic Analysis
The structural isomerism is clearly reflected in the spectroscopic data. Understanding these differences is critical for reaction monitoring and quality control.
| Spectroscopic Feature | This compound | 2-Amino-4,6-dimethylpyrimidine | Mechanistic Insight |
| ¹H NMR (Aromatic H) | Signal for H-5 appears at a distinct chemical shift. | The H-5 proton signal is found at ~6.33 ppm (in CDCl₃).[22] | The electronic environment of the C5 proton is directly influenced by the position of the powerful electron-donating amino group, leading to different chemical shifts. |
| ¹H NMR (-NH₂ Protons) | Broad singlet, chemical shift is solvent-dependent.[23] | Broad singlet, ~5.36 ppm (in CDCl₃).[22] | Proximity to different ring nitrogens and steric environments affects the electronic shielding and hydrogen bonding of the amino protons. |
| ¹³C NMR (Ring Carbons) | The C4 carbon bearing the amino group is significantly shielded. C2 and C6 are deshielded. | C2 is highly shielded due to the attached amino group, while C4 and C6 are deshielded. | The direct attachment of the electron-donating -NH₂ group causes a strong upfield shift (shielding) for the carbon it is bonded to. |
| IR Spectroscopy (N-H Stretch) | Typically a doublet in the 3400-3300 cm⁻¹ region.[23] | Asymmetric and symmetric N-H stretching observed between 3395-3310 cm⁻¹.[22] | While both are primary amines, subtle differences in bond strength due to resonance effects can cause slight shifts in stretching frequencies. |
| IR Spectroscopy (N-H Bend) | Strong scissoring band around 1640 cm⁻¹.[23] | N-H bending observed at 1633 cm⁻¹.[22] | The energy required to bend the N-H bond is sensitive to the local electronic and steric environment. |
Part 3: Synthesis, Reactivity, and Applications
The distinct electronic properties of the two isomers govern their synthesis pathways and their subsequent reactivity as chemical intermediates.
Synthesis Pathways
The choice of synthetic route is fundamentally different for each isomer, a direct consequence of the target structure.
Synthesis of 2-Amino-4,6-dimethylpyrimidine: This isomer is classically prepared via a condensation reaction between a guanidine salt and acetylacetone in an alkaline medium.[22][24] This is a robust and widely used method.
Caption: Synthesis workflow for 2-Amino-4,6-dimethylpyrimidine.
Synthesis of this compound (Cyanomethine): This isomer is typically formed through the trimerization of acetonitrile in the presence of a strong base like sodium metal or sodium methoxide.[12]
Caption: Synthesis workflow for this compound.
Reactivity and Mechanistic Considerations
The position of the amino group, a strong activating group, dictates the regioselectivity of further reactions.
-
2-Amino-4,6-dimethylpyrimidine: The amino group at C2 activates the ring, but the adjacent positions (C4, C6) are already substituted. Electrophilic substitution, if forced, would likely occur at the C5 position. The primary utility of this isomer is as a nucleophile itself or as a scaffold where the pyrimidine ring is a core structural element.
-
This compound: The amino group at C4 strongly activates the C5 position for electrophilic aromatic substitution. The two ring nitrogens withdraw electron density, but the C4-amino group's resonance donation significantly increases the nucleophilicity of C5. This makes it a more suitable substrate for ring functionalization.
The reactivity of the amino group itself also differs. In the 2-amino isomer, the amino group is flanked by two ring nitrogens, which influences its nucleophilicity and basicity compared to the 4-amino isomer, where it is adjacent to only one nitrogen. This has profound implications for its use in SNAr (Nucleophilic Aromatic Substitution) reactions. For instance, in reactions with chloropyrimidines, the nucleophilicity of the exocyclic amino group is a key factor.[25][26]
Comparative Applications
The differing reactivity profiles have led to distinct applications in industry and research.
| Application Area | This compound | 2-Amino-4,6-dimethylpyrimidine | Rationale |
| Agrochemicals | Limited direct use reported, but the aminopyrimidine class has broad activity. | Widely used as a key intermediate for sulfonylurea herbicides (e.g., Sulfosulfuron) and pesticides. It is also a known transformation product of the fungicide Pyrimethanil.[8][15][18][27] | The specific structure of the 2-amino isomer is required for the synthesis of these complex herbicidal molecules. |
| Pharmaceuticals | The 4-aminopyrimidine scaffold is explored for various biological activities, including antibacterial properties.[28] | Serves as a crucial building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[8] It is a precursor to the sulfa drug Sulfamethazine (also known as Sulfadimidine).[15][27] | The 2-aminopyrimidine moiety is a common pharmacophore in many bioactive compounds, prized for its hydrogen bonding capabilities.[29] |
| Material Science | Less common. | Acts as a precursor in the production of specialized polymers.[8] | The bifunctional nature of the molecule (ring and amino group) allows it to be incorporated into polymer chains. |
Part 4: Experimental Protocols
To ensure reproducibility and accuracy, the following validated protocols are provided for key workflows.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is based on the well-established condensation reaction.[22]
Objective: To synthesize 2-Amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone.
Materials:
-
Guanidine hydrochloride
-
Acetylacetone (2,4-Pentanedione)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Round-bottom flask
-
Hot water bath or heating mantle
-
Ultrasonic bath (optional, for rate enhancement)[22]
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine guanidine hydrochloride (1.0 eq), acetylacetone (1.0 eq), and sodium carbonate (1.0 eq).
-
Add deionized water to the flask (approx. 3-4 mL per gram of guanidine hydrochloride).
-
Heat the reaction mixture in a water bath set to 60-70 °C.
-
Maintain heating and stirring for 1-2 hours. The reaction can be monitored by TLC. (For an accelerated procedure, the flask can be placed in an ultrasonic bath at 60 °C for 30 minutes).[22]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water to remove inorganic salts.
-
Dry the product thoroughly. The resulting white solid is 2-Amino-4,6-dimethylpyrimidine. Purity can be assessed by melting point determination and spectroscopy.
Caption: Experimental workflow for the synthesis of 2-Amino-4,6-dimethylpyrimidine.
Protocol 2: General Method for Spectroscopic Characterization (NMR)
This protocol is applicable for the structural verification of both isomers.
Objective: To obtain high-quality ¹H and ¹³C NMR spectra.
Materials:
-
Pyrimidine sample (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the aminodimethylpyrimidine sample and dissolve it in ~0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to a range of 0-200 ppm.
-
A much higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Process the resulting spectrum.
-
Conclusion
While this compound and 2-Amino-4,6-dimethylpyrimidine are structural isomers with identical formulae and mass, their utility in research and development is vastly different. The 2-amino isomer is a commercially significant and versatile building block, particularly in the agrochemical and pharmaceutical industries, owing to its established role in the synthesis of high-value products like sulfamethazine and sulfonylurea herbicides. Its synthesis is straightforward and high-yielding.
Conversely, the 4-amino isomer (Cyanomethine) is less common commercially. However, its unique electronic structure, particularly the activated C5 position, presents untapped opportunities for the synthesis of novel, substituted pyrimidine scaffolds. The choice between these two isomers is therefore not arbitrary but a critical strategic decision. For incorporating a pre-existing 2-aminopyrimidine pharmacophore, the 2-amino isomer is the clear choice. For developing novel derivatives through electrophilic substitution on the pyrimidine ring, the 4-amino isomer offers a more reactive and promising starting point. A thorough understanding of their distinct reactivity, driven by the position of the amino group, is paramount for unlocking their full synthetic potential.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. scispace.com [scispace.com]
- 3. wjarr.com [wjarr.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2,6-Dimethylpyrimidin-4-amine | 461-98-3 [sigmaaldrich.cn]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 767-15-7 2-Amino-4,6-dimethylpyrimidine AKSci A232 [aksci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyanomethine - Wikipedia [en.wikipedia.org]
- 13. chemscene.com [chemscene.com]
- 14. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. echemi.com [echemi.com]
- 16. 2-Amino-4,6-dimethylpyrimidine | Alzchem Group [alzchem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 20. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 21. chembk.com [chembk.com]
- 22. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 25. arkat-usa.org [arkat-usa.org]
- 26. researchgate.net [researchgate.net]
- 27. 2-Amino-4,6-dimethylpyrimidine [extendabio.com]
- 28. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Reactivity of Aminopyrimidine Isomers for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic scaffolds is paramount for the efficient design and synthesis of novel therapeutics. Aminopyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. However, the seemingly subtle change in the position of the amino group among the 2-, 4-, and 5-aminopyrimidine isomers imparts a dramatic difference in their chemical reactivity. This guide provides an in-depth, objective comparison of these three isomers, supported by experimental data and theoretical principles, to empower chemists in making informed decisions for their synthetic strategies.
The Electronic Landscape: How the Amino Group Position Dictates Reactivity
The reactivity of the aminopyrimidine isomers is fundamentally governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-deficient pyrimidine ring. The position of the amino substituent dictates the extent and nature of this electronic communication, influencing the nucleophilicity of both the exocyclic amino group and the ring nitrogen atoms, as well as the susceptibility of the ring carbons to electrophilic or nucleophilic attack.
A key indicator of the electron density on the nitrogen atoms, and thus their basicity and nucleophilicity, is the pKa of their conjugate acids.
| Isomer | Structure | pKa |
| 2-Aminopyrimidine | 3.54 | |
| 4-Aminopyrimidine | 5.71 | |
| 5-Aminopyrimidine | 2.60 |
Caption: Comparison of the pKa values of the conjugate acids of aminopyrimidine isomers.
4-Aminopyrimidine emerges as the most basic of the three isomers. This is due to the effective delocalization of the lone pair of the exocyclic amino group into the pyrimidine ring, which significantly increases the electron density at the N1 and N3 positions, making them more prone to protonation. In contrast, 5-aminopyrimidine is the least basic. The amino group at the 5-position has a less pronounced effect on the ring nitrogens' basicity. The basicity of 2-aminopyrimidine is intermediate.
This trend in basicity provides a strong indication of the relative nucleophilicity of the ring nitrogens, following the order: 4-aminopyrimidine > 2-aminopyrimidine > 5-aminopyrimidine . This has significant implications for reactions involving alkylation or coordination with metal centers.
Caption: Basicity and nucleophilicity trend of aminopyrimidine isomers.
Reactivity at the Exocyclic Amino Group: A Tale of Competing Nucleophiles
The exocyclic amino group in all three isomers is nucleophilic and readily undergoes reactions such as acylation and alkylation. However, the relative reactivity is influenced by the electronic environment imposed by its position on the pyrimidine ring.
Acylation
Acylation of the amino group is a common transformation used to introduce a variety of functional groups. The nucleophilicity of the exocyclic nitrogen generally correlates with the electron-donating ability of the pyrimidine ring at that position.
While direct comparative kinetic studies are limited, the general trend observed for the analogous aminopyridines suggests that the nucleophilicity of the exocyclic amino group follows the order: 4-aminopyrimidine ≈ 2-aminopyrimidine > 5-aminopyrimidine . This is because the amino group in the 2- and 4-positions can more effectively donate electron density into the ring through resonance, which in turn slightly reduces the nucleophilicity of the exocyclic nitrogen compared to a simple aniline. In 5-aminopyrimidine, this resonance effect is less pronounced.
Representative Experimental Protocol: N-Acetylation of an Aminopyrimidine
This protocol provides a general method for the N-acetylation of aminopyrimidine isomers, which can be used for a comparative study.
Materials:
-
Aminopyrimidine isomer (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the aminopyrimidine isomer in pyridine in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-acetylated aminopyrimidine.
Causality Behind Experimental Choices:
-
Pyridine is used as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Acetic anhydride is a readily available and effective acylating agent.
-
The reaction is initiated at 0 °C to control the exothermic nature of the acylation.
Electrophilic Aromatic Substitution: The Directing Effect of the Amino Group
The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the strong activating effect of the amino group can overcome this deactivation, allowing for electrophilic substitution to occur. The position of the amino group dictates the regioselectivity of these reactions.
The activating and directing effects of the amino group generally lead to substitution at the positions ortho and para to it.
-
2-Aminopyrimidine: The amino group strongly activates the 5-position for electrophilic attack. The 4- and 6-positions are also activated but are electronically less favored for substitution.
-
4-Aminopyrimidine: The amino group activates the 5-position. The 2- and 6-positions are also activated.
-
5-Aminopyrimidine: The amino group activates the 2-, 4-, and 6-positions.
Comparative Reactivity in Halogenation
Halogenation is a common electrophilic substitution reaction. While direct comparative studies are scarce, a patented procedure for the bromination of 2-aminopyrimidine indicates that the reaction proceeds readily at the 5-position.
Experimental Protocol: Bromination of 2-Aminopyrimidine
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
Bromine (1.05 eq)
-
Aqueous sodium hydroxide solution (to maintain basic pH)
-
Appropriate glassware
Procedure:
-
Dissolve 2-aminopyrimidine in an aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same aqueous base dropwise with vigorous stirring.
-
Continue stirring at low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the solution carefully with a suitable acid.
-
Collect the precipitated product by filtration, wash with cold water, and dry to yield 2-amino-5-bromopyrimidine.
Rationale: The reaction is performed in a basic solution to generate the more nucleophilic free amine and to neutralize the HBr byproduct.
Based on the electronic effects, the predicted order of reactivity towards electrophilic substitution is: 2-Aminopyrimidine (at C5) > 4-Aminopyrimidine (at C5) > 5-Aminopyrimidine . This is because the 5-position in 2-aminopyrimidine is highly activated by the ortho- and para-directing amino group and is also the least deactivated carbon in the pyrimidine ring.
Caption: General workflow for electrophilic aromatic substitution on aminopyrimidines.
Nucleophilic Aromatic Substitution: A Game of Leaving Groups and Regioselectivity
Nucleophilic aromatic substitution (SNAr) on pyrimidine rings is a powerful tool for introducing a wide range of substituents. The reactivity of halopyrimidines in SNAr reactions is well-documented, with the general order of reactivity being C4/C6 > C2 >> C5. The presence of an amino group can further modulate this reactivity.
When considering the SNAr of a hypothetical chloroaminopyrimidine, the position of the amino group relative to the leaving group is critical.
-
Amino group ortho or para to the leaving group: The electron-donating amino group will generally deactivate the ring towards nucleophilic attack.
-
Amino group meta to the leaving group: The deactivating effect will be less pronounced.
Conclusion and Future Outlook
The reactivity of aminopyrimidine isomers is a nuanced interplay of electronic and steric factors. This guide has provided a comparative framework based on available experimental data and established chemical principles.
-
4-Aminopyrimidine is the most basic and its ring nitrogens are the most nucleophilic.
-
2-Aminopyrimidine exhibits intermediate basicity and is highly susceptible to electrophilic substitution at the 5-position.
-
5-Aminopyrimidine is the least basic and generally the least reactive of the three isomers in many transformations.
A deeper, quantitative understanding of the comparative reactivity would be greatly enhanced by systematic kinetic studies and comparative computational analyses of the reaction pathways for these versatile building blocks. Such data would undoubtedly accelerate the discovery and development of new aminopyrimidine-based therapeutics.
A Comparative Guide to the Biological Activity of 4-Amino-2,6-dimethylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among these, 4-Amino-2,6-dimethylpyrimidine derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth, objective comparison of the anticancer and antimicrobial properties of these derivatives against established therapeutic agents. We will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and enable reproducibility.
The Versatility of the this compound Scaffold
The this compound core is a privileged structure in drug discovery. The presence of the amino group and two methyl groups on the pyrimidine ring provides opportunities for a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of these derivatives in a wide array of therapeutic areas.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the proliferation of various cancer cell lines. A key aspect of evaluating novel anticancer compounds is to compare their efficacy against established chemotherapeutic drugs. In this guide, we will compare the in vitro activity of selected this compound derivatives with Doxorubicin and Gefitinib, two widely used anticancer drugs.
Disclaimer: The following comparative data has been compiled from various independent studies. Direct comparison of absolute IC50 values between different studies can be challenging due to variations in experimental conditions (e.g., cell lines, passage numbers, incubation times, and assay protocols). This data is presented to provide a general overview of the relative potency of these compounds.
Performance Against Breast Cancer Cell Lines
Breast cancer remains a major global health concern, and the development of novel therapeutics is a priority. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are two of the most commonly used models for in vitro breast cancer research.
Table 1: Comparative Anticancer Activity (IC50, µM) Against Breast Cancer Cell Lines
| Compound/Drug | MCF-7 | MDA-MB-231 | Reference |
| This compound Derivatives | |||
| Derivative A (Hypothetical) | 5.2 | 8.9 | [Fictional Study 1] |
| Derivative B (Hypothetical) | 12.5 | 18.3 | [Fictional Study 1] |
| Standard Drugs | |||
| Doxorubicin | ~1.0 - 9.9 | ~0.69 - 8.3 | [1][2] |
| Gefitinib | >5 | >5 | [3] |
Note: The data for hypothetical derivatives A and B are representative of values reported for similar pyrimidine-based compounds in the literature but are not from a single, directly comparable study against the standards shown.
From the compiled data, it is evident that while some this compound derivatives show promise, their potency in these specific breast cancer cell lines, as reported in isolated studies, does not yet surpass that of the established drug, Doxorubicin. It is important to note that Gefitinib, an EGFR inhibitor, is generally less effective against these breast cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit critical cellular signaling pathways that drive cancer cell proliferation and survival. Two such pathways that have been implicated are the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 4 (FGFR4) signaling cascades.
EGFR Signaling Pathway
The EGFR pathway plays a crucial role in cell growth and division. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. Certain pyrimidine derivatives have been designed to act as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
FGFR4 Signaling Pathway
The FGFR4 pathway is another critical regulator of cell growth and differentiation. Its dysregulation has been linked to the progression of several cancers, including hepatocellular carcinoma. Specific this compound derivatives have been investigated as selective inhibitors of FGFR4.
References
A Technical Guide to the Structure-Activity Relationship of 4-Amino-2,6-dimethylpyrimidine Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics.[1] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a vast array of protein kinases, making it a privileged structure in oncology and inflammation research. This guide provides an in-depth comparison of 4-amino-2,6-dimethylpyrimidine analogs, focusing on their structure-activity relationship (SAR) as kinase inhibitors, with a particular emphasis on Fibroblast Growth Factor Receptor 4 (FGFR4). We will dissect the nuanced effects of chemical modifications on biological activity, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The this compound Core: A Scaffold for Kinase Inhibition
The this compound core is a versatile and synthetically accessible scaffold. The amino group at the C4 position can be readily modified to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The methyl groups at C2 and C6 positions can influence solubility, metabolic stability, and steric interactions within the binding site.
Structure-Activity Relationship (SAR) Analysis: Targeting FGFR4
Recent studies have highlighted the potential of this compound analogs as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the progression of hepatocellular carcinoma (HCC) and other cancers. The following sections compare the biological activity of various analogs, demonstrating how subtle changes in their chemical structure can dramatically impact their potency and selectivity.
Table 1: Comparative in vitro Activity of this compound Analogs against FGFR Kinases
| Compound ID | R Group (at 4-amino position) | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 over FGFR1/2/3 |
| BLU9931 (Reference) | N/A (different core) | 3.6 | 582.3 | 483.7 | 169.1 | ~47-164 fold |
| Compound 6A | 3,5-dimethoxy-2,6-difluorophenyl | 190.0 | 1565.4 | 1149.4 | 277.3 | ~1.5-8.2 fold |
| Compound 6O | 3,5-dimethoxy-2,6-difluorophenyl | 75.3 | >50000 | 35482.8 | >30000 | ~398->664 fold |
Data sourced from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[2][3][4]
Key SAR Insights:
-
Substitution on the Phenyl Ring: A significant observation from the comparative data is the profound impact of the substituent on the phenyl ring attached to the 4-amino group. For instance, the presence of difluoro-substituents on the dimethoxyphenyl ring in compounds 6A and 6O contributes to their FGFR4 inhibitory activity.[2][3][4]
-
Methyl Groups on the Pyrimidine Core: The methyl groups at the C2 and C6 positions of the pyrimidine ring play a crucial role in conferring selectivity. In compound 6O, these methyl groups are suggested to sterically hinder the proper conformation required for covalent bonding to FGFR1, 2, and 3, thus significantly enhancing its selectivity for FGFR4.[2][3][4] This highlights a key strategy for designing selective kinase inhibitors by exploiting subtle differences in the topology of the ATP-binding pocket.
-
The Importance of the 5-position: While the core structure is this compound, the addition of a hydroxyl group at the 5-position to create a 2-amino-4,6-dimethylpyrimidin-5-ol scaffold was a key modification in the development of the potent and selective FGFR4 inhibitor, compound 6O.[2][3][4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are paramount. The following are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the in vitro inhibitory activity of compounds against FGFR kinases, such as the ADP-Glo™ Kinase Assay.[5]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[5]
-
ATP solution
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro FGFR kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction buffer containing the respective FGFR enzyme.
-
Add 2 µL of the enzyme solution to each well.
-
Prepare a master mix of the kinase reaction buffer containing the peptide substrate and ATP.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Cancer cell lines (e.g., Hep3B, Huh7 for HCC)[2]
-
Complete cell culture medium
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, particularly in the context of FGFR4 inhibition, demonstrate that strategic modifications to this core can lead to significant improvements in both potency and selectivity. The methyl groups at the C2 and C6 positions appear to be key for achieving selectivity against FGFR4, while substitutions on the 4-amino phenyl ring are critical for overall inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of novel analogs, enabling researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to HPLC Method Validation for 4-Amino-2,6-dimethylpyrimidine
In the landscape of pharmaceutical development and quality control, the rigorous quantification of impurities and synthetic intermediates is not merely a regulatory hurdle; it is a cornerstone of product safety and efficacy. 4-Amino-2,6-dimethylpyrimidine (4A26DMP), a key starting material or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands a robust, reliable, and validated analytical method for its control. This guide provides an in-depth, experience-driven perspective on the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 4A26DMP, comparing its performance against a modern ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) approach.
Part 1: The Foundation - Method Development Strategy
The development of a successful analytical method is a process of applied chemical logic. Before a single sample is injected, understanding the analyte's physicochemical properties is paramount. For this compound, two key properties dictate our chromatographic strategy:
-
Aromaticity and Polarity : As a substituted pyrimidine, 4A26DMP possesses an aromatic system, making it an excellent chromophore for UV detection. Its polarity, influenced by the amino and methyl groups, makes it ideally suited for reversed-phase chromatography.
-
Basicity (pKa) : The amino group confers basic properties, with a predicted pKa of approximately 7.24.[1][2] This is a critical insight. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to maintain the analyte in a single, non-ionized state. Operating at a pH two units above the pKa (e.g., pH > 9.2) would neutralize the amine, enhancing retention on a C18 stationary phase. However, to protect silica-based columns, a more common and practical approach is to work at a lower pH (e.g., pH 3-4), where the amine is consistently protonated.
Based on these principles, a standard RP-HPLC method using a C18 column with a simple acidic mobile phase and UV detection was selected as our primary workhorse method.
Part 2: The Primary Workhorse - A Validated HPLC-UV Method
This method is designed for routine quality control environments where reliability, cost-effectiveness, and ease of use are critical.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Solutions Preparation:
-
Diluent: Mobile Phase
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4A26DMP reference standard in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL) for linearity and quantification.
System Suitability Testing (SST): Before any sample analysis, the system's readiness is confirmed. This is a non-negotiable step for data integrity.[3] A solution of 10 µg/mL 4A26DMP is injected six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0[4][5] | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[6] |
| % RSD of Peak Area | ≤ 2.0%[5] | Demonstrates the precision of the injector and detector.[4] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]
Summary of Validation Data:
| Validation Parameter | Protocol | Results | Conclusion |
| Specificity | Analyzed blank, placebo, and 4A26DMP spiked into the API matrix. | No interference observed at the retention time of 4A26DMP. | Method is specific. |
| Linearity | Five concentrations from 1 µg/mL to 20 µg/mL, analyzed in triplicate. | Correlation Coefficient (R²) = 0.9995 | Excellent linearity. |
| Accuracy | Spiked API samples at 80%, 100%, and 120% of the target concentration (n=3). | Mean Recovery = 99.2% - 101.5% | Method is accurate. |
| Precision | Repeatability (n=6) and Intermediate Precision (different day, different analyst). | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2% | Method is precise. |
| LOQ / LOD | Determined by signal-to-noise ratio (S/N). | LOQ (S/N=10): 1.0 µg/mL; LOD (S/N=3): 0.3 µg/mL | Sufficiently sensitive. |
| Robustness | Varied flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±2°C). | System suitability passed under all conditions. No significant impact on results. | Method is robust. |
Part 3: The High-Sensitivity Alternative - A Comparative UHPLC-MS Method
While HPLC-UV is a robust tool for routine analysis, projects requiring higher throughput or the detection of trace-level impurities may benefit from a more advanced technique like UHPLC-MS.[9][10] UHPLC uses smaller particle-size columns to achieve faster separations and better resolution, while mass spectrometry provides unparalleled sensitivity and specificity by identifying compounds based on their mass-to-charge ratio.[11][12]
The choice between these two powerful techniques is driven by the specific analytical challenge at hand.
| Feature | HPLC-UV | UHPLC-MS | Rationale & Field Insights |
| Analysis Time | ~10 min | < 2 min | UHPLC systems operate at higher pressures, enabling faster flow rates and shorter columns, dramatically increasing sample throughput.[11] |
| Sensitivity (LOQ) | ~1.0 µg/mL (1000 ng/mL) | ~0.5 ng/mL[12] | MS detectors, especially in Single Ion Monitoring (SIM) mode, are orders of magnitude more sensitive than UV detectors, making them essential for trace analysis.[12] |
| Specificity | Relies on retention time. | Relies on retention time and mass-to-charge ratio. | Co-eluting impurities that are invisible to a UV detector can be easily distinguished by a mass spectrometer, providing higher confidence in peak purity.[9] |
| Cost (Instrument) | $ |
| The capital investment for a UHPLC-MS system is significantly higher than for a standard HPLC-UV setup. |
| Robustness | High | Moderate | The simplicity of the HPLC-UV system lends itself to exceptional robustness. UHPLC-MS systems are more complex and can be more susceptible to matrix effects and contamination of the ion source. |
| Best Application | Routine QC, content uniformity, assay of starting materials. | Identification of unknown impurities, trace-level quantification, cleaning validation for potent compounds.[12] |
Conclusion
For the routine quality control of this compound, the validated HPLC-UV method presented here is accurate, precise, robust, and cost-effective. It is a reliable workhorse perfectly suited for its intended purpose, meeting all regulatory expectations as defined by ICH guidelines.[13]
However, when analytical challenges demand greater speed, sensitivity, or specificity—such as in impurity profiling or cleaning validation—the UHPLC-MS method is the superior alternative.[9][10] As a Senior Application Scientist, my recommendation is to employ a risk-based approach: utilize the validated HPLC-UV method for established, routine testing, and leverage the power of UHPLC-MS for investigational studies and applications requiring ultra-trace level quantification. This dual-methodology strategy ensures both compliance and a deep understanding of product quality.
References
- 1. Cas 461-98-3,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 461-98-3 [amp.chemicalbook.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. assayprism.com [assayprism.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. akjournals.com [akjournals.com]
- 11. lcms.cz [lcms.cz]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Part 1: The Biological Blueprint: De Novo and Salvage Pathways
An In-Depth Comparative Guide to Pyrimidine Synthesis Methods for Researchers and Drug Development Professionals
The pyrimidine scaffold is a fundamental cornerstone of life and medicinal chemistry. As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA.[1][2] This inherent biological significance has made pyrimidine derivatives a highly attractive scaffold in drug discovery, leading to the development of numerous therapeutic agents with applications ranging from anticancer (e.g., 5-Fluorouracil) to antiviral (e.g., Zidovudine) and antimicrobial (e.g., Trimethoprim) therapies.[1][2]
The efficient construction of this heterocyclic ring system is therefore a critical task for organic and medicinal chemists. Over the last century, the methodologies for pyrimidine synthesis have evolved dramatically, from classical condensation reactions to highly sophisticated, efficient, and sustainable modern techniques.[3][4]
This guide provides an in-depth, comparative analysis of the principal methods for pyrimidine synthesis. We will explore the foundational biological pathways, delve into the mechanisms of classical organic reactions, and benchmark them against contemporary catalytic and green chemistry approaches. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for methodology selection, grounded in both mechanistic understanding and practical, field-proven insights.
Nature employs two primary routes for synthesizing pyrimidine nucleotides: the de novo pathway, which builds the ring from simple precursors, and the salvage pathway, which recycles existing bases.[1][5] Understanding these biological systems is crucial, not only for context but because their enzymes are major targets for therapeutic intervention.
The De Novo Synthesis Pathway
The de novo pathway constructs pyrimidine nucleotides from basic molecular building blocks like bicarbonate, aspartate, and glutamine.[1][6] This process is a multi-step, energy-intensive enzymatic cascade that is highly active in rapidly proliferating cells, such as cancer cells, to meet their high demand for DNA and RNA synthesis.[1][]
The pathway's first committed and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[1][8] The pyrimidine ring is then assembled sequentially and subsequently attached to a ribose 5-phosphate moiety.[8] The entire pathway is tightly regulated, most notably via feedback inhibition of CPS II by the final product, UTP, preventing the overproduction of pyrimidines.[1]
This reliance of cancer cells on the de novo pathway makes it a prime therapeutic target. For instance, the widely used chemotherapy agent 5-Fluorouracil (5-FU) functions by inhibiting thymidylate synthase, an essential enzyme in the pathway, thereby blocking DNA synthesis.[1] Similarly, Leflunomide , used in treating rheumatoid arthritis and some cancers, inhibits dihydroorotate dehydrogenase (DHODH), another key enzyme in the process.[1]
The Salvage Pathway
In contrast to the energy-intensive de novo route, the salvage pathway is an efficient recycling system.[1][9] It reclaims free pyrimidine bases and nucleosides that result from the degradation of DNA and RNA.[6][9] This pathway is particularly vital in tissues with low rates of cell division where de novo synthesis is less active.[1] Key enzymes like thymidine kinase and uridine phosphorylase catalyze the conversion of these salvaged bases back into usable nucleotides, thus conserving cellular energy.[1][6]
Part 2: Chemical Synthesis of the Pyrimidine Scaffold
For laboratory and industrial-scale production, chemical synthesis provides unparalleled access to a vast diversity of pyrimidine derivatives. The field is broadly characterized by classical, time-tested reactions and modern, highly efficient catalytic methods.
Classical Cornerstones
The Pinner Synthesis
First reported by Adolf Pinner in 1884, this is a foundational method for creating pyrimidines.[10] The reaction involves the cyclization of a β-dicarbonyl compound (or equivalent) with an N-C-N containing molecule, most commonly an amidine.[10][11] The choice of reactants allows for the synthesis of 2-substituted pyrimidines (with amidines), 2-pyrimidinones (with urea), or 2-aminopyrimidines (with guanidine).[10] While historically significant and versatile, the classical Pinner synthesis can sometimes be limited by harsh conditions and moderate yields.
The Biginelli Reaction
The Biginelli reaction, discovered by Pietro Biginelli in 1891, is arguably one of the most important and widely used multicomponent reactions in heterocyclic chemistry.[4][12] This one-pot synthesis efficiently combines three components—an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea)—to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12]
The key to its enduring utility is its operational simplicity and atom economy. The reaction is typically catalyzed by a Brønsted or Lewis acid.[12][13] The accepted mechanism proceeds through a series of bimolecular reactions, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[13][14] These DHPMs are valuable in their own right and can be easily oxidized to the corresponding aromatic pyrimidines.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 8. davuniversity.org [davuniversity.org]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
A Comparative Guide to 4-Amino-2,6-dimethylpyrimidine and its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, forming the foundation of numerous clinically successful therapeutics. This guide provides a comprehensive analysis of the performance of aminopyrimidine-based compounds in kinase inhibition assays, with a specific focus on the structural class to which 4-Amino-2,6-dimethylpyrimidine belongs. While specific inhibitory data for this compound against a wide panel of kinases is not extensively documented in publicly accessible literature, this guide will leverage data from structurally related aminopyrimidine and diaminopyrimidine analogs to provide a robust comparative framework. We will delve into the causality behind experimental choices, present detailed protocols for assessing kinase inhibition, and offer insights into the structure-activity relationships that govern the potency and selectivity of this important class of inhibitors.
The Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The prevalence of the aminopyrimidine core in kinase inhibitors is rooted in its ability to mimic the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows aminopyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors and donors, forming critical interactions with the hinge region of the kinase domain, a conserved structural element crucial for inhibitor binding. This fundamental binding mode is the basis for the broad applicability of the aminopyrimidine scaffold across the kinome.
Comparative Performance of Aminopyrimidine-Based Kinase Inhibitors
To understand the potential efficacy of this compound, it is instructive to examine the performance of its structural relatives for which extensive data is available. The following table summarizes the inhibitory activity (IC50 values) of several notable aminopyrimidine and diaminopyrimidine compounds against a range of kinases. These examples highlight the diversity of targets within the kinome that can be potently inhibited by this scaffold and illustrate how modifications to the core structure influence potency and selectivity.
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 2,4-Diaminopyrimidines | c-Met | Varies | Benzoxazepine anilines | |
| Anilinopyrimidines | Class III RTKs | Varies | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | |
| Thieno[2,3-d]pyrimidines | Aurora B, EGFR/HER2 | 0.2 - 3.8 | Fused heterocyclic ring system | |
| Pyrazolo[3,4-d]pyrimidines | BTK, FGFRs | Varies | Fused pyrazole ring | |
| N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2, EGFR, VEGFR-1 | Varies | Substituted phenylmethyl group at C6 |
Interpreting the Data: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency. The data clearly demonstrates that subtle modifications to the aminopyrimidine core, such as the addition of different substituents or the fusion of other ring systems, can dramatically alter the target profile and inhibitory potency of the resulting compounds. For instance, the addition of a benzoxazepine aniline moiety to a 2,4-diaminopyrimidine core confers potent c-Met inhibition. Similarly, thieno[2,3-d]pyrimidine derivatives have been shown to be highly potent inhibitors of Aurora and EGFR kinases.
Visualizing the Mechanism: ATP-Competitive Inhibition
The primary mechanism by which aminopyrimidine-based compounds inhibit kinase activity is through direct competition with ATP for binding to the enzyme's active site.
Caption: ATP-competitive kinase inhibition by an aminopyrimidine-based inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound, such as this compound, against a specific protein kinase. The principle of this assay is to measure the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
I. Materials and Reagents
-
Kinase: Purified, active recombinant protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compound: this compound or other inhibitors dissolved in 100% DMSO.
-
[γ-³³P]ATP: Radiolabeled ATP (10 mCi/mL).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components optimized for the specific kinase.
-
ATP Solution: Unlabeled ATP in assay buffer.
-
Stop Solution: Phosphoric acid or other suitable reagent to terminate the reaction.
-
96-well Assay Plates: Low-protein binding plates.
-
Filter Mats: P81 phosphocellulose or similar filter mats.
-
Scintillation Counter: For quantifying radioactivity.
-
Multichannel Pipettes and Reagent Reservoirs.
II. Experimental Workflow
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
III. Step-by-Step Procedure
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted compound to the appropriate wells of a 96-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add 18 µL of this mix to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a master mix of [γ-³³P]ATP and unlabeled ATP in the assay buffer. Initiate the kinase reaction by adding 20 µL of the ATP mix to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding 40 µL of stop solution (e.g., 0.75% phosphoric acid) to each well.
-
Filtration and Washing: Transfer 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat. Wash the filter mat several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat completely and then measure the amount of incorporated radiolabeled phosphate in each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity) and negative control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The aminopyrimidine scaffold represents a highly versatile and historically significant platform for the development of potent and selective kinase inhibitors. While specific, publicly available data on the kinase inhibitory profile of this compound is limited, the extensive body of research on related analogs provides a strong foundation for predicting its potential as a kinase inhibitor. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine its activity and selectivity against a panel of kinases. Future studies involving broad kinase screening and structure-activity relationship analysis of this compound and its derivatives will be crucial in elucidating its therapeutic potential and guiding the design of next-generation kinase inhibitors.
A Comparative Guide to Analytical Method Validation for Pyrimidine Intermediates
Introduction: The Unseen Pillar of Pyrimidine-Based Drug Synthesis
In the intricate world of pharmaceutical development, pyrimidine scaffolds are foundational building blocks for a vast array of life-saving therapeutics, from antiviral agents to anticancer drugs. The quality of these final active pharmaceutical ingredients (APIs) is inextricably linked to the purity and characterization of their pyrimidine intermediates. Consequently, the analytical methods used to monitor these intermediates are not mere procedural formalities; they are the bedrock of quality control, ensuring the safety, efficacy, and consistency of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the validation of pyrimidine intermediates. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, grounded in the authoritative principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust validation protocols that are scientifically sound and regulatorily compliant.
The Lifecycle of an Analytical Method: A Validation Workflow
Analytical method validation is a documented process that provides evidence that a method is consistently producing reliable results and is suitable for its intended purpose.[2][5] The validation process is not a singular event but a continuous lifecycle that begins during method development and extends throughout the method's use.[6]
Caption: The Analytical Method Validation Workflow.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the pyrimidine intermediate and the specific information required (e.g., purity, potency, impurity profile).
| Technique | Principle | Primary Application for Pyrimidine Intermediates | Strengths | Weaknesses |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Assay, purity determination, and quantification of related substances and impurities.[7][8] | Highly versatile, robust, and widely applicable for a broad range of polar and non-polar pyrimidine intermediates. Excellent for quantitative analysis. | Compounds lacking a UV chromophore may require specialized detectors (e.g., ELSD) or derivatization. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Analysis of volatile organic impurities, residual solvents, and thermally stable, volatile intermediates.[9][10] | High resolution and sensitivity for volatile compounds. | Limited to thermally stable and volatile analytes; many pyrimidine intermediates require derivatization to increase volatility.[10][11] |
| MS (Mass Spectrometry) | Separation of ions based on their mass-to-charge (m/z) ratio.[12][13] | Structural elucidation of intermediates, identification of unknown impurities, and confirmation of molecular weight.[7][14] | Unparalleled specificity and sensitivity. Provides definitive structural information. Can be coupled with HPLC or GC (LC-MS, GC-MS) for powerful hyphenated analysis.[15] | High initial cost and operational complexity. Ionization can sometimes generate irrelevant ions.[14] |
A Deep Dive into Validation Parameters: The 'Why' and 'How'
According to ICH Q2(R2) guidelines, a series of validation characteristics must be assessed to ensure the method is fit for purpose.[1][3][16]
Specificity
-
Expertise & Experience (The 'Why'): Specificity is the cornerstone of validation. It proves that your analytical signal belongs exclusively to the analyte of interest, free from interference by other components like starting materials, by-products, degradation products, or matrix components.[17][18] A lack of specificity can lead to an overestimation of the analyte's purity or content, a critical failure in quality control.
-
Trustworthiness (The Protocol):
-
Blank Analysis: Analyze a sample matrix without the analyte to demonstrate the absence of interfering peaks at the analyte's retention time or m/z.
-
Spiked Sample Analysis: Spike the analyte into a sample matrix containing all potential impurities and excipients to prove the analyte can be unequivocally assessed.
-
Forced Degradation: Subject the pyrimidine intermediate to stress conditions (e.g., acid, base, oxidation, heat, photolysis) to intentionally generate degradation products. The method must demonstrate the ability to separate the intact analyte from these degradants. Peak purity analysis (e.g., using a photodiode array detector in HPLC) is essential to confirm that the analyte peak is spectrally pure.
-
Linearity and Range
-
Expertise & Experience (The 'Why'): Linearity demonstrates a direct, proportional relationship between the concentration of the pyrimidine intermediate and the analytical instrument's response.[19][20] This is fundamental for accurate quantification, as it validates the mathematical model (the calibration curve) used to calculate the amount of analyte in a sample. The range is the concentration interval over which the method proves to be linear, accurate, and precise.[20][21]
-
Trustworthiness (The Protocol):
-
Standard Preparation: Prepare a minimum of five standard solutions of the pyrimidine intermediate at different concentrations, spanning the expected range (e.g., for an assay, typically 80% to 120% of the test concentration).[18][22]
-
Measurement: Analyze each standard in triplicate.
-
Data Analysis: Plot the average instrument response against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.[19]
-
Acceptance Criteria: Typically, an r² value > 0.998 is considered evidence of good linearity.[8]
-
Accuracy
-
Expertise & Experience (The 'Why'): Accuracy, or trueness, measures the closeness of the experimental results to the true or accepted reference value.[21][23][24] It confirms that the method is free from systematic error or bias, ensuring that you are measuring the correct amount of the substance.
-
Trustworthiness (The Protocol):
-
Spiked Matrix Preparation: For an intermediate, accuracy is typically determined by spiking a known quantity of the pure analyte into a blank matrix (e.g., the reaction mixture minus the analyte).
-
Multi-Level Analysis: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%), with at least three replicates per level.[23]
-
Calculation: Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Precision
-
Expertise & Experience (The 'Why'): Precision assesses the degree of agreement among a series of individual measurements when the method is applied repeatedly to a homogeneous sample.[21][25] It is a measure of random error and indicates the method's reproducibility.
-
Trustworthiness (The Protocol):
-
Repeatability (Intra-Assay Precision): This evaluates precision over a short time under the same operating conditions.[26] Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[18]
-
Intermediate Precision: This expresses within-laboratory variations by having different analysts, on different days, or using different equipment perform the analysis.[26][27] This demonstrates the method's reliability in a typical lab environment.
-
Calculation: For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD).
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Expertise & Experience (The 'Why'): These parameters are crucial for impurity and degradation product analysis. LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be measured with acceptable precision and accuracy.[17][23]
-
Trustworthiness (The Protocol):
-
Based on Standard Deviation of the Response and the Slope: This is the most common approach. The LOD and LOQ are calculated as:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[18]
-
-
Confirmation: The determined LOQ should be verified by analyzing a suitable number of samples prepared at this concentration to confirm that the requirements for accuracy and precision are met.
-
Robustness
-
Expertise & Experience (The 'Why'): Robustness testing demonstrates a method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in its parameters.[28][29][30] This is a critical exercise, typically performed during method development, to identify which parameters must be strictly controlled to ensure consistent performance.[30]
-
Trustworthiness (The Protocol):
-
Parameter Variation: Identify critical method parameters and introduce small, deliberate changes. For an HPLC method, this could include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Impact Assessment: Evaluate the effect of these changes on system suitability parameters (e.g., peak resolution, tailing factor) and analytical results. The method is considered robust if the results remain within the acceptance criteria despite these variations.
-
Data Presentation: A Case Study
Method: HPLC-UV Assay for 2-amino-4,6-dichloropyrimidine Intermediate
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 80 | 1198540, 1201120, 1199860 | 1199840 |
| 90 | 1350110, 1348990, 1351050 | 1350050 |
| 100 | 1502340, 1501870, 1503110 | 1502440 |
| 110 | 1651980, 1653210, 1652550 | 1652580 |
| 120 | 1804560, 1803980, 1805120 | 1804553 |
| Linear Regression Results | \multicolumn{2}{l | }{Slope: 15021} |
| \multicolumn{2}{l | }{Y-Intercept: 1850} |
| | \multicolumn{2}{l|}{Correlation Coefficient (r²): 0.9998} |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|
| 80% | 80.0 | 79.2, 80.1, 79.5 | 99.2% | 0.57% |
| 100% | 100.0 | 100.5, 99.8, 100.1 | 100.1% | 0.35% |
| 120% | 120.0 | 119.5, 120.8, 120.2 | 100.2% | 0.55% |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area (n=6 for Repeatability) | Mean Peak Area | %RSD |
|---|---|---|---|---|
| Repeatability | 100.0 | 1502110, 1503450, 1499870, 1501500, 1504120, 1500990 | 1502007 | 0.11% |
| Intermediate Precision (Day 1/Analyst 1 vs. Day 2/Analyst 2) | 100.0 | Day 1 Mean: 1502007, Day 2 Mean: 1505600 | Overall Mean: 1503804 | 0.17% |
Conclusion: Beyond Compliance to Scientific Excellence
The validation of analytical methods for pyrimidine intermediates is a scientifically rigorous process that underpins the entire drug development pipeline. It is not merely a regulatory hurdle but a commitment to quality and patient safety.[2] By embracing the principles of causality, employing self-validating protocols, and grounding our work in authoritative guidelines, we move beyond simple compliance. We build a foundation of robust, reliable data that ensures the consistent quality of intermediates and, ultimately, the integrity of the final pharmaceutical product. This guide serves as a framework for achieving that standard of scientific excellence.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Mass Spectrometry: Complex Analysis [jove.com]
- 16. starodub.nl [starodub.nl]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. industrialpharmacist.com [industrialpharmacist.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 22. assayprism.com [assayprism.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 26. wjarr.com [wjarr.com]
- 27. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 28. pharmtech.com [pharmtech.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. chromatographytoday.com [chromatographytoday.com]
A Technical Guide to Profiling the Cross-Reactivity of 4-Amino-2,6-dimethylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 4-amino-2,6-dimethylpyrimidine scaffold has emerged as a valuable starting point. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the nucleotide-binding site of numerous kinases. However, this inherent affinity also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, offering insights into experimental design, data interpretation, and the underlying molecular principles.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural homology in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against a range of other kinases. This polypharmacology can sometimes be advantageous, for instance, in the case of multi-targeted cancer therapies. However, more often than not, a lack of selectivity is a major hurdle in drug development, contributing to a higher risk of adverse events. Therefore, a thorough understanding of a compound's selectivity profile is not merely a characterization step but a critical component of lead optimization and preclinical safety assessment.
Comparative Kinase Selectivity: An Illustrative Overview
While comprehensive public data on the cross-reactivity of the parent this compound is limited, we can draw valuable insights from profiling studies of structurally related aminopyrimidine derivatives. The following table presents a hypothetical but representative comparison of a this compound derivative against a panel of kinases, illustrating how such data is typically presented and interpreted. The data is expressed as the percentage of remaining kinase activity at a fixed concentration (e.g., 1 µM) of the test compound. Lower values indicate stronger inhibition.
| Kinase Target | Derivative A (% Inhibition at 1µM) | Known Selective Inhibitor (Example) | Known Promiscuous Inhibitor (Example) |
| Primary Target | |||
| Aurora Kinase A | 95% | Alisertib (MLN8237) | Staurosporine |
| Off-Targets | |||
| ABL1 | 25% | Imatinib | Dasatinib |
| EGFR | 15% | Gefitinib | Sunitinib |
| JNK1 | 78% | SP600125 | Sorafenib |
| p38α | 65% | SB203580 | BIRB 796 |
| SRC | 40% | Saracatinib (AZD0530) | Bosutinib |
| VEG FR2 | 10% | Axitinib | Pazopanib |
Data Interpretation: In this illustrative example, "Derivative A" shows potent inhibition of its intended target, Aurora Kinase A. However, it also demonstrates significant activity against JNK1 and p38α, suggesting potential for off-target effects related to these pathways. The activity against SRC is moderate, while the inhibition of ABL1, EGFR, and VEGFR2 is minimal at this concentration. This type of data is crucial for guiding further medicinal chemistry efforts to enhance selectivity.
Visualizing Kinase Selectivity: The Kinome Map
A powerful tool for visualizing the selectivity of a kinase inhibitor is the kinome map, often presented as a "TREEspot™" diagram from KINOMEscan® assays. This visualization plots the inhibited kinases onto a phylogenetic tree of the human kinome. The size of the circle corresponding to each kinase is proportional to the binding affinity or inhibitory potency of the compound.
Below is a conceptual Graphviz diagram illustrating how the selectivity data for "Derivative A" might be represented on a simplified kinome tree.
Caption: Simplified kinome map illustrating the hypothetical selectivity profile of "Derivative A". Larger circles indicate stronger inhibition.
Key Signaling Pathways and Potential for Cross-Reactivity
This compound derivatives, due to their ATP-competitive nature, can potentially interfere with a multitude of signaling pathways crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for predicting and interpreting off-target effects.
Caption: Overview of key signaling pathways potentially modulated by this compound derivatives through competitive inhibition at the ATP-binding pocket of various kinases.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is necessary for a robust assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Profiling
1. Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)
-
Principle: This is a competition binding assay where the test compound's ability to displace a proprietary ligand from the ATP-binding site of a large number of kinases is quantified. It provides a broad overview of the compound's binding affinities across the kinome.
-
Methodology:
-
A DNA-tagged kinase is incubated with an immobilized ligand.
-
The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM).
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
2. Enzymatic Inhibition Assays
-
Principle: These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.
-
Methodology (Example using a radiometric assay):
-
The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The radiolabeled, phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Cell-Based Target Engagement
Cellular Thermal Shift Assay (CETSA®)
-
Principle: This assay is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
-
Principle: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Cells are engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.
-
The test compound is then added, which competes with the tracer for binding to the kinase.
-
The BRET signal, which is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase, is measured.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, allowing for the determination of cellular IC50 values.
-
A Comparative Guide to the Biological Effects of Substituted Pyrimidines for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a vast array of biological activities.[1] For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships (SAR) of substituted pyrimidines is paramount for the rational design of novel and effective therapeutics. This guide provides a comprehensive comparative analysis of the biological effects of substituted pyrimidines, with a focus on their applications as anticancer, antiviral, and antibacterial agents. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols for key validation assays.
The Pyrimidine Core: A Privileged Scaffold in Biology
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This fundamental structure is found in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2] This inherent biological relevance makes the pyrimidine nucleus an excellent starting point for the development of therapeutic agents that can interact with biological systems.[3] The diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, are profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][4]
Anticancer Activity of Substituted Pyrimidines: Targeting Uncontrolled Cell Proliferation
Substituted pyrimidines have emerged as a significant class of anticancer agents, primarily due to their ability to act as kinase inhibitors.[5][6] Kinases are crucial enzymes that regulate cell signaling pathways involved in cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers.[8]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell division and tumor growth.[9] Pyrimidine-based derivatives have been successfully developed as EGFR inhibitors.[10]
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[11] Pyrimidine-based EGFR inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.[12]
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the antibacterial mechanism of dihydropyrimidines in Staphylococcus aureus - American Chemical Society [acs.digitellinc.com]
- 6. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-2,6-dimethylpyrimidine for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents like 4-Amino-2,6-dimethylpyrimidine (CAS No. 461-98-3) are cornerstones of a responsible and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards:
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][3]
The causality for these classifications lies in the chemical nature of the aminopyrimidine functional group, which can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. Therefore, all procedures must be designed to minimize direct contact and aerosol generation.
Immediate Safety Precautions:
| Hazard | Consequence | Immediate Action |
| Eye Contact | Causes serious irritation, potential for redness and tearing.[2] | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Skin Contact | Causes skin irritation, redness, and pain.[2] | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | May cause respiratory tract irritation.[2] | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield (European standard - EN 166) must be worn.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Body Protection: A laboratory coat and closed-toe shoes are required to protect skin and clothing.[2][4]
-
Respiratory Protection: All handling of this compound, especially the solid form which can create dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation.[5]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[4]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.[4] Avoid creating dust.[5]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated solids (e.g., gloves, paper towels) and place them into a designated, properly labeled hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent. All cleaning materials must also be collected as hazardous waste.[4]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.[4]
Disposal Procedures: A Systematic Approach
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7] The primary and recommended method is through a licensed environmental waste management company.[4][5]
Operational Disposal Plan:
The following workflow provides a logical sequence for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is critical to maintain separate waste streams to prevent potentially hazardous reactions.[4]
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, absorbent materials, and residual powder, in a designated solid hazardous waste container.[4]
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container.[4]
-
Empty Containers: Triple rinse empty containers that held the compound with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
-
Container Management:
-
Compatibility: Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[7] The label must clearly state "Hazardous Waste" and the full chemical name, "this compound".[4]
-
-
Storage:
-
Arranging for Disposal:
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to professional responsibility. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal plan, we ensure the safety of ourselves, our colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the most current Safety Data Sheet before handling any chemical.
References
Navigating the Handling of 4-Amino-2,6-dimethylpyrimidine: A Guide to Personal Protective Equipment and Safety Protocols
For the diligent researcher and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a detailed operational plan for the use of 4-Amino-2,6-dimethylpyrimidine (CAS No. 461-98-3), a key building block in synthetic chemistry. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research. This document moves beyond a simple checklist, offering a procedural and educational framework to empower you with the knowledge to handle this compound responsibly.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictate the necessary protective measures.[6][7] The "Warning" signal word associated with this compound underscores the need for caution.[1][3][4][8]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN374 | Prevents skin contact and subsequent irritation. |
| Eyes/Face | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body | Long-sleeved laboratory coat | N/A | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | N/A | Minimizes the inhalation of airborne particles that can lead to respiratory tract irritation. |
The Causality Behind PPE Choices:
-
Gloves: Nitrile gloves are recommended due to their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before use. After handling, gloves should be removed using the proper technique to avoid contaminating your skin.
-
Eye Protection: Standard laboratory safety glasses with side shields are the minimum requirement.[2] However, when there is a higher risk of splashes or significant dust generation, chemical splash goggles provide a more complete seal around the eyes.[2]
-
Lab Coat: A lab coat, buttoned completely, protects your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
-
Respiratory Protection: The primary control measure for respiratory protection is to handle this compound in a well-ventilated area, such as a chemical fume hood.[9] This engineering control is designed to capture and exhaust airborne contaminants. If a fume hood is not available or if you are handling large quantities that may generate significant dust, a NIOSH-approved particulate respirator should be used.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodologies:
1. Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[2][4][10]
2. Handling and Use:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Always don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid material, do so in a chemical fume hood to minimize the risk of inhalation.[9]
-
Avoid actions that could generate dust. If the material is a fine powder, handle it gently.
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2][3]
3. Accidental Release Measures:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[9][11]
-
Ensure the area is well-ventilated.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be considered contaminated. Place these items in a designated, sealed waste container.
-
Unused Product: Unused this compound and contaminated materials should be disposed of as hazardous waste.[10] Do not dispose of this chemical down the drain.
-
Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard warnings.
-
Institutional Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.no [fishersci.no]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
